AG 555
Description
The exact mass of the compound Tyrphostin this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQOBTOAOGXIFL-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017644 | |
| Record name | Tyrphostin AG 555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-34-2 | |
| Record name | Tyrphostin AG 555 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16773 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tyrphostin AG 555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
AG 555: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the tyrphostin family of compounds, it competitively acts at the ATP binding site of the EGFR kinase domain. This inhibition disrupts the downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: EGFR Inhibition
This compound exerts its primary effect through the direct inhibition of EGFR's intrinsic tyrosine kinase activity. This action prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the recruitment and activation of downstream signaling proteins.
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy of this compound as a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of this compound against EGFR and other related kinases, highlighting its selectivity.
| Target Kinase | IC50 Value (µM) | Cell Line/Assay Condition | Reference |
| EGFR | 0.7 | Cell-free assay | [4][5] |
| ErbB2 (HER2) | 35 | Cell-free assay | [4] |
| Insulin Receptor Kinase | >100 | Cell-free assay | [3] |
| Moloney murine leukemia virus (Mo-MuLV) reverse transcriptase | 10.8 | Cell-free assay | [4] |
Downstream Cellular Effects of this compound
The inhibition of EGFR by this compound triggers a cascade of downstream cellular events, primarily impacting cell cycle progression and stress-activated signaling pathways.
Cell Cycle Arrest at G1/S Phase
A significant consequence of EGFR inhibition by this compound is the induction of cell cycle arrest at the G1 to S phase transition.[1][6] This is primarily achieved through the inhibition of Cyclin-Dependent Kinase 2 (Cdk2) activation.[1][6] Cdk2, in complex with Cyclin E, is essential for the phosphorylation of proteins that drive the cell into the DNA synthesis (S) phase. This compound treatment leads to a block in this process, thereby halting cell proliferation.[1][6]
Activation of the MAP Kinase Pathway
Interestingly, while inhibiting the primary EGFR signaling axis, this compound has been shown to activate the Mitogen-Activated Protein (MAP) kinase pathway, specifically the c-Jun N-terminal Kinase (JNK) and p38 MAP kinase pathways.[2][7] This activation is considered a cellular stress response to the inhibition of EGFR signaling. The phosphorylation of JNK and p38 can lead to various cellular outcomes, including apoptosis and the regulation of gene expression.[2]
Signaling Pathway Diagrams
To visually represent the molecular interactions involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Immunoprecipitation of Cdk–Cyclin Complexes for Determination of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
Tyrphostin AG 555: A Technical Guide to its Mechanisms and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG 555 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of Tyrphostin this compound, detailing its chemical properties, mechanism of action, and its effects on cellular processes such as cell cycle progression and viral replication. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the signaling pathways influenced by this compound.
Chemical Properties
| Property | Value |
| Chemical Name | (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)-2-propenamide |
| Synonyms | Tyrphostin B46, AG-555 |
| Molecular Formula | C₁₉H₁₈N₂O₃ |
| Molecular Weight | 322.36 g/mol |
| CAS Number | 133550-34-2 |
| Appearance | Powder |
| Solubility | DMSO (≥ 100 mg/mL) |
Mechanism of Action
Tyrphostin this compound primarily functions as a competitive inhibitor of ATP binding to the tyrosine kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. Beyond its effects on EGFR, Tyrphostin this compound has been shown to indirectly inhibit Cyclin-Dependent Kinase 2 (Cdk2) activation, a key regulator of the G1/S phase transition in the cell cycle.[1][2] This dual-faceted inhibition contributes to its efficacy in arresting cell proliferation.
Furthermore, Tyrphostin this compound has demonstrated the ability to selectively suppress Bovine Papillomavirus type 1 (BPV-1) transcription.[3] This is achieved through the activation of the MAP kinase pathway, leading to the binding of phosphorylated Jun/ATF-2 to a specific regulatory sequence within the viral genome.[3]
Quantitative Data
The inhibitory activity of Tyrphostin this compound has been quantified across various cellular contexts. The following table summarizes key IC₅₀ values.
| Target/Process | Cell Line/System | IC₅₀ Value | Reference |
| EGFR Kinase Activity | Cell-free assay | 0.7 µM | [3] |
| ErbB2/neu Kinase Activity | Cell-free assay | 35 µM | [3] |
| Cell Growth | HPV16-immortalized keratinocytes | 6.4 µM | [3] |
| Cell Proliferation | A-498, Caki-1, Caki-2 renal carcinoma cells | 3 - 16 µM | [3] |
| Cell Proliferation | RT4, J82, T24 transitional carcinoma cells | 3 - 16 µM | [3] |
Signaling Pathways
The inhibitory effects of Tyrphostin this compound on cellular signaling are multifaceted, primarily revolving around the EGFR and cell cycle regulatory pathways.
The diagram above illustrates the canonical EGFR signaling pathway leading to cell proliferation. Tyrphostin this compound acts as an inhibitor at two key points: directly on EGFR autophosphorylation and on the activation of the Cdk2/Cyclin E complex, which is crucial for the G1 to S phase transition in the cell cycle.
This workflow demonstrates how Tyrphostin this compound selectively inhibits Bovine Papillomavirus (BPV-1) transcription. It activates the MAP kinase pathway, leading to the phosphorylation of Jun/ATF-2. This phosphorylated complex then binds to the viral DNA, shifting the function of the viral E2 protein towards repression, thereby suppressing viral transcription.[3]
Experimental Protocols
Cell Proliferation Assay (General Protocol)
This protocol is a general guideline for assessing the anti-proliferative effects of Tyrphostin this compound on adherent cancer cell lines.
Materials:
-
Target cancer cell line (e.g., A-498, Caki-1, RT4)
-
Complete growth medium (specific to the cell line)
-
Tyrphostin this compound (stock solution in DMSO)
-
96-well microplates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Tyrphostin this compound in complete growth medium from a concentrated stock solution. A typical final concentration range is 1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest Tyrphostin this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Tyrphostin this compound.
-
Incubate for 48-72 hours.
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting cell viability against the log of the Tyrphostin this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Inhibition of Moloney Murine Leukemia Virus (Mo-MuLV) Replication
This protocol outlines the key steps to assess the antiviral activity of Tyrphostin this compound against Mo-MuLV in chronically infected NIH/3T3 cells.[4][5]
Materials:
-
NIH/3T3-Mo-MuLV chronically infected cells
-
Complete growth medium (DMEM with 10% FBS)
-
Tyrphostin this compound (100 µM in DMSO)
-
Reagents for RNA extraction
-
Reagents for RT-qPCR
-
Primers and probes for Mo-MuLV gag gene and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment:
-
Seed NIH/3T3-Mo-MuLV cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 100 µM Tyrphostin this compound or a vehicle control (DMSO) for 24-48 hours.
-
-
RNA Extraction:
-
After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers and a probe specific for the Mo-MuLV gag gene to quantify the viral RNA levels.
-
In a separate reaction, amplify a housekeeping gene (e.g., GAPDH) to normalize the data.
-
Use the 2-ΔΔCt method to calculate the relative fold change in viral RNA expression in Tyrphostin this compound-treated cells compared to the vehicle control.
-
-
Analysis of Viral Protein Synthesis (Western Blot):
-
Lyse treated and control cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for a Mo-MuLV protein (e.g., p30 Gag).
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the viral protein levels to a loading control (e.g., β-actin).
-
Conclusion
Tyrphostin this compound is a valuable research tool for investigating EGFR-dependent signaling and its role in cell proliferation and disease. Its multifaceted mechanism of action, encompassing the inhibition of both a key receptor tyrosine kinase and a critical cell cycle regulator, makes it a compound of interest for further studies in oncology and virology. The provided data and protocols serve as a foundational guide for researchers and drug development professionals exploring the therapeutic potential of Tyrphostin this compound.
References
- 1. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tyrphostin AG-555 inhibits early and late stages of Moloney murine leukemia virus replication cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
AG 555: An In-Depth Technical Guide to its EGFR Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 555, also known as Tyrphostin B46, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a valuable tool in cancer research and for the study of signal transduction pathways. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against EGFR and other kinases. The information herein is intended to support researchers and drug development professionals in their exploration of this compound's therapeutic potential and its application as a specific molecular probe.
Core Selectivity Profile of this compound
This compound demonstrates potent and selective inhibition of EGFR. The available data on its inhibitory concentration (IC50) against various kinases are summarized below.
| Target Kinase | IC50 | Selectivity vs. EGFR | Reference |
| EGFR | 0.7 µM | - | [1] |
| ErbB2 (HER2) | 35 µM | 50-fold | |
| Insulin Receptor | >100 µM | >140-fold |
Note: A comprehensive, broad-panel kinome scan for this compound is not publicly available at the time of this publication. The selectivity profile is based on published data for a limited number of kinases.
Mechanism of Action and Signaling Pathways
This compound exerts its inhibitory effect by competing with ATP for the binding site on the EGFR kinase domain. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are critical for cell proliferation, survival, and differentiation.
EGFR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the EGFR signaling cascade and the point of intervention by this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
In Vitro Kinase Assay for IC50 Determination (Radiometric)
This protocol describes a generic radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
Peptide or protein substrate specific for the kinase
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
-
96-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
Diluted this compound or DMSO (for control)
-
Substrate
-
Purified kinase
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a radiometric in vitro kinase assay.
Cell Proliferation Inhibition Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A431, which overexpresses EGFR)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (for vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Caption: Workflow for a cell proliferation inhibition (MTT) assay.
Conclusion
This compound is a valuable research tool characterized by its potent and selective inhibition of the EGFR tyrosine kinase. Its utility in studying EGFR-dependent signaling and its potential as a lead compound for anticancer therapies are well-documented. While the currently available data clearly establishes its selectivity for EGFR over closely related kinases like ErbB2, a comprehensive kinome-wide selectivity profile would further enhance its characterization and inform its application in complex biological systems. The experimental protocols provided in this guide offer a foundation for the further investigation and validation of this compound's inhibitory activities.
References
Downstream Signaling Pathways of AG 555: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG 555, also known as Tyrphostin B46, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, its mechanism of action, and relevant experimental data. The information is intended to support further research and drug development efforts centered on this compound.
Mechanism of Action
This compound primarily functions as a competitive inhibitor of ATP binding to the catalytic domain of EGFR, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[1][2][4] Beyond its well-established role as an EGFR inhibitor, this compound has been reported to exhibit other bioactivities, including the inhibition of ErbB2 (HER2) with lower potency, direct interaction with topoisomerase I to prevent DNA relaxation, and inhibition of retroviral replication.[1][2][4][5]
Core Downstream Signaling Pathways
The inhibitory action of this compound on EGFR leads to the modulation of several critical downstream signaling pathways that govern cell proliferation, survival, and differentiation.
Inhibition of the Ras-Raf-MEK-ERK (MAPK) Pathway
Upon activation, EGFR recruits adaptor proteins such as Grb2 and Sos, which in turn activate Ras. This initiates a phosphorylation cascade through Raf, MEK, and finally ERK (MAPK). Activated ERK translocates to the nucleus and phosphorylates transcription factors that drive cell proliferation. This compound, by blocking the initial EGFR activation, effectively suppresses this entire pathway. One study has shown that Tyrphostin this compound can selectively suppress Bovine Papillomavirus (BPV-1) transcription through the MAP kinase pathway.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Tyrphostin AG-555 inhibits early and late stages of Moloney murine leukemia virus replication cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Biological Activity of AG 555 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 555, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a compound of interest in cancer research due to its inhibitory effects on key signaling pathways that drive oncogenesis. This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.
Core Mechanism of Action: EGFR Inhibition
This compound primarily functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competing with ATP for its binding site on the receptor, this compound effectively blocks EGFR autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Data on the Biological Activity of this compound
The following tables summarize the available quantitative data on the inhibitory effects of this compound and related compounds on various cancer cell lines and kinases.
Table 1: Inhibitory Concentration (IC50) of this compound against Tyrosine Kinases
| Target Kinase | IC50 Value | Reference |
| EGFR | 0.7 µM | [1] |
| ErbB2 (HER2) | 35 µM | [1] |
Table 2: Growth Inhibitory Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HER 14 | Not Specified | 2.5 µM (EGF-dependent growth) | [1] |
| Psoriatic Keratinocytes | Skin | Effective at 1-50 µM | [1] |
| HPV16-immortalized cells | Cervical | 6.4 µM | [2] |
Key Biological Effects of this compound in Cancer Cells
Cell Cycle Arrest at the G1-S Transition
A primary consequence of EGFR inhibition by this compound is the induction of cell cycle arrest, predominantly at the G1 to S phase transition. This prevents cancer cells from replicating their DNA and proceeding with cell division. Mechanistically, this is achieved through the inhibition of Cyclin-Dependent Kinase 2 (Cdk2) activation, a key regulator of the G1/S checkpoint. The growth arrest induced by this compound has been observed to be sustained even after the removal of the compound in some cell lines.[2][3]
Modulation of the MAP Kinase Pathway
This compound treatment leads to the activation of the Mitogen-Activated Protein (MAP) kinase signaling pathway, specifically enhancing the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAP kinase.[2] The sustained activation of these stress-activated protein kinases is often associated with the induction of apoptosis.
Induction of Apoptosis
While specific quantitative data on this compound-induced apoptosis is limited, its mechanism of action, including EGFR inhibition and activation of JNK/p38 pathways, strongly suggests the induction of programmed cell death. Apoptosis is a critical mechanism for eliminating cancer cells and is a desired outcome for many anti-cancer therapies. Key markers of apoptosis include the activation of caspases, cleavage of Poly (ADP-ribose) polymerase (PARP), and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows for essential experimental protocols.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Plate cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-JNK, total JNK, p-p38, total p38, Cyclin D1, Cdk4, Cdk2, Bax, Bcl-2, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant anti-cancer potential primarily through the inhibition of EGFR tyrosine kinase activity. This leads to a cascade of downstream effects including G1-S phase cell cycle arrest via blockage of Cdk2 activation and the induction of apoptosis, likely mediated by the activation of the JNK and p38 MAP kinase pathways. While further research is needed to fully elucidate the quantitative aspects of its biological activity across a broader range of cancer types and to detail the intricacies of its downstream signaling, the available data and established protocols provide a solid foundation for its continued investigation as a potential therapeutic agent. This technical guide serves as a comprehensive resource for researchers and drug development professionals to design and execute further studies on the biological activity of this compound in cancer cells.
References
The Dawn of Targeted Therapy: A Technical Guide to Tyrphostin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, development, and mechanism of action of tyrphostins, a pioneering class of protein tyrosine kinase (PTK) inhibitors. From their rational design to their impact on cellular signaling, this document provides a comprehensive overview for professionals in the field of drug discovery and development.
Introduction: The Tyrosine Kinase Revolution
The discovery of tyrosine phosphorylation as a key mechanism in cellular signal transduction revolutionized our understanding of cell growth, differentiation, and oncogenesis. Protein tyrosine kinases (PTKs) emerged as critical players in these pathways, and their dysregulation was quickly linked to various proliferative diseases, most notably cancer. This realization spurred the quest for targeted therapies that could selectively inhibit the activity of these enzymes.
Tyrphostins, a family of synthetic, low-molecular-weight compounds, were among the first rationally designed PTK inhibitors.[1] Conceived as structural mimics of the tyrosine substrate, they were developed to competitively block the catalytic activity of PTKs.[2][3] The initial success of tyrphostins in selectively inhibiting PTKs without significant toxicity to normal cells validated the principle of targeted cancer therapy and paved the way for the development of a new generation of anti-cancer drugs.[4]
Mechanism of Action: Targeting the Engine of Cell Signaling
Tyrphostins exert their biological effects by inhibiting the phosphorylation of tyrosine residues on substrate proteins, a crucial step in many signal transduction cascades.[5] Their primary mechanism of action can be categorized as either ATP-competitive or substrate-competitive inhibition.[4] By binding to the active site of the kinase, they prevent the transfer of a phosphate group from ATP to the tyrosine residue of the substrate, thereby blocking the downstream signaling cascade.
The specificity of different tyrphostin analogues for various PTKs, such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the aberrant fusion protein BCR-ABL, has been a key area of research.[1][6][7] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of these inhibitors. Inhibition of these kinases can lead to the arrest of the cell cycle and the suppression of tumor cell proliferation.[5]
Key Signaling Pathways Targeted by Tyrphostin Inhibitors
The efficacy of tyrphostin inhibitors stems from their ability to modulate critical signaling pathways that are often hijacked in cancer. Below are visualizations of three major pathways targeted by these compounds.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a vital regulator of cell growth, survival, and proliferation.[8] Its aberrant activation is a hallmark of many cancers. Tyrphostins were among the first inhibitors developed to target this pathway.
Caption: EGFR signaling pathway and the inhibitory action of tyrphostins.
Platelet-Derived Growth Factor Receptor (PDGFR) Signaling Pathway
The PDGFR pathway plays a crucial role in angiogenesis, cell proliferation, and migration.[9][10] Its dysregulation is implicated in various cancers and fibrotic diseases.
Caption: PDGFR signaling cascade and its inhibition by tyrphostins.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML).[11] The development of inhibitors targeting BCR-ABL, inspired by the early work on tyrphostins, represents a landmark in targeted cancer therapy.
Caption: The BCR-ABL signaling network and its therapeutic targeting.
Quantitative Data on Tyrphostin Inhibitors
The inhibitory potency of tyrphostins is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for representative tyrphostin compounds against various tyrosine kinases and in cellular proliferation assays.
| Tyrphostin | Target Kinase | IC50 (µM) | Reference |
| Tyrphostin 9 (SF 6847, RG-50872) | EGFR | 460 | [6] |
| Tyrphostin 9 (SF 6847, RG-50872) | PDGFR | 0.5 | [6] |
| AG1024 | IGF-1 Receptor | 7 | [12] |
| AG1034 | IGF-1 Receptor | - | [12] |
| AG1049 | IGF-1 Receptor | - | [12] |
| AG1557 | IGF-1 Receptor | - | [12] |
| Hydroxylated Tyrphostins | EGFR | 1-5 | [13] |
| Heteroaromatic Tyrphostins | EGFR | 56-77 | [13] |
| Tyrphostin | Cell Line | Assay | IC50 (µM) | Reference |
| AG1024 | - | MTT Assay (IGF-1 Stimulated) | 0.4 | [12] |
| AG1034 | - | MTT Assay (IGF-1 Stimulated) | 1.3 ± 0.3 | [12] |
| AG1049 | - | MTT Assay (IGF-1 Stimulated) | 4.3 ± 0.3 | [12] |
| AG1557 | - | MTT Assay (IGF-1 Stimulated) | 2 ± 0.7 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols used in the study of tyrphostin inhibitors.
Synthesis of Tyrphostins
The synthesis of the core benzylidenemalononitrile structure of early tyrphostins typically involves the Knoevenagel condensation of an aromatic aldehyde with a malononitrile derivative.[13]
-
General Procedure:
-
An appropriate benzaldehyde derivative is dissolved in a suitable solvent, such as ethanol or isopropanol.
-
An equimolar amount of a malononitrile derivative is added to the solution.
-
A catalytic amount of a base, such as piperidine or pyridine, is added to initiate the condensation reaction.
-
The reaction mixture is refluxed for a specified period, typically a few hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water or by evaporation of the solvent.
-
The crude product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent system to yield the desired tyrphostin.
-
In Vitro Kinase Inhibition Assay
The ability of tyrphostins to inhibit the enzymatic activity of a specific tyrosine kinase is assessed using in vitro kinase assays.
-
General Procedure (e.g., for EGFR):
-
The purified recombinant kinase domain of the target protein (e.g., EGFR) is incubated in a reaction buffer containing a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and MgCl2.
-
The tyrphostin inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP and allowed to proceed at a specific temperature (e.g., 30°C) for a defined time.
-
The reaction is terminated by spotting the mixture onto phosphocellulose paper.
-
The paper is washed extensively to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cell Proliferation Assay
The antiproliferative effects of tyrphostins on cancer cell lines are commonly evaluated using assays that measure DNA synthesis or cell viability.
-
[³H]Thymidine Incorporation Assay:
-
Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the tyrphostin inhibitor for a specified period (e.g., 24-72 hours).
-
[³H]Thymidine is added to each well, and the cells are incubated for an additional period to allow for its incorporation into newly synthesized DNA.
-
The cells are harvested, and the amount of incorporated [³H]thymidine is measured using a scintillation counter.
-
The IC50 value for the inhibition of cell proliferation is determined from the dose-response curve.
-
Conclusion and Future Directions
The discovery and development of tyrphostin inhibitors marked a pivotal moment in the history of cancer therapy, demonstrating the feasibility of targeting specific molecular drivers of the disease. While many of the early tyrphostins have been superseded by more potent and selective inhibitors, the fundamental principles established through their study continue to guide modern drug discovery efforts. The ongoing exploration of novel tyrphostin analogues and their application in combination therapies holds promise for overcoming drug resistance and expanding the arsenal of targeted treatments for a wide range of diseases.
References
- 1. From discovery of tyrosine phosphorylation to targeted cancer therapies: The 2018 Tang Prize in Biopharmaceutical Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 5. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrphostin 9 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Synthesis and antiproliferative activity of tyrphostins containing heteroaromatic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
AG 555: A Technical Guide to its Cellular Effects and Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] As a member of the tyrphostin family of compounds, it exerts significant anti-proliferative and pro-apoptotic effects on various cell types, particularly those with dysregulated EGFR signaling, such as cancer cells.[2][5] This technical guide provides a comprehensive overview of the cellular effects of this compound, with a focus on its mechanism of action, impact on signaling pathways, and available data on its cellular activity. While specific data on the direct cell permeability and uptake mechanisms of this compound are not extensively detailed in the current literature, this guide will infer potential mechanisms based on the characteristics of small molecule kinase inhibitors and will provide detailed protocols for assessing its biological effects.
Cellular Activity and Inhibitory Concentrations
This compound demonstrates potent inhibitory activity against EGFR and exhibits selectivity over other kinases. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
| Target | IC50 Value | Cell Line/System | Reference |
| EGFR Kinase | 0.7 µM | In vitro kinase assay | [4][6] |
| ErbB2 (HER2) | 35 µM | In vitro kinase assay | [6] |
| Insulin Receptor Kinase | >100 µM | In vitro kinase assay | [4] |
| HPV16-immortalized keratinocytes (cell growth) | 6.4 µM | Cell-based assay | [3][4] |
| Normal keratinocytes (cell growth) | 9.4 µM | Cell-based assay | [4] |
| HER 14 cells (EGF-dependent growth) | 2.5 µM | Cell-based assay | [6] |
| Moloney murine leukemia virus (Mo-MuLV) reverse transcriptase | 10.8 µM | In vitro enzyme assay | [6] |
Cell Permeability and Cellular Uptake
Specific studies detailing the mechanisms of this compound transport across the cell membrane are limited. However, as a small molecule inhibitor, it is likely to enter cells through passive diffusion across the lipid bilayer. The physicochemical properties of this compound, such as its molecular weight (322.36 g/mol ) and lipophilicity, would favor this mechanism of uptake.[3]
General mechanisms for small molecule uptake include:
-
Passive Diffusion: Movement across the cell membrane driven by a concentration gradient.
-
Facilitated Diffusion: Transport mediated by membrane proteins, but still dependent on a concentration gradient.
-
Active Transport: Energy-dependent transport against a concentration gradient, which is less likely for this type of molecule unless a specific transporter is involved.
Further research is required to definitively elucidate the specific transporters or mechanisms that may contribute to the cellular uptake of this compound.
Mechanism of Action and Impact on Signaling Pathways
This compound primarily functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[4] By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby blocking the initiation of downstream signaling cascades.[5]
The inhibition of EGFR by this compound has several key downstream consequences:
-
Inhibition of the MAP Kinase Pathway: this compound treatment has been shown to lead to an activation of the mitogen-activated protein kinase (MAPK) pathway, specifically enhancing the phosphorylation of JNK and p38.[3] This can contribute to growth arrest and apoptosis.
-
Blockade of Cdk2 Activation: this compound can block the activation of cyclin-dependent kinase 2 (Cdk2), a key regulator of the cell cycle.[1][2] This leads to cell cycle arrest at the G1/S phase.[2][3]
-
Induction of Apoptosis: By inhibiting pro-survival signals emanating from EGFR, this compound can induce programmed cell death (apoptosis) in susceptible cells.[2]
Signaling Pathway Diagram
Caption: EGFR signaling pathway and points of inhibition by this compound.
Experimental Protocols
While specific protocols for measuring this compound uptake are not available, the following are standard methods to assess its biological activity and effects on EGFR signaling.
In Vitro Kinase Assay to Determine EGFR Inhibition
Objective: To quantify the inhibitory effect of this compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (with γ-32P-ATP for radiometric assay or cold ATP for non-radiometric assays)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well plates
-
Scintillation counter or appropriate detection system for non-radiometric assays
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the EGFR kinase domain and the kinase substrate to each well.
-
Add the different concentrations of this compound to the wells. Include a control with DMSO only.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Spot the reaction mixture onto phosphocellulose paper or use another method to separate the phosphorylated substrate from the free ATP.
-
Wash the paper to remove unincorporated ATP.
-
Quantify the amount of incorporated phosphate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
Cell Proliferation Assay (MTT or WST-1)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A431, which overexpresses EGFR)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT or WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 48 or 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot it against the this compound concentration to determine the IC50 for cell growth inhibition.
Western Blot Analysis of EGFR Phosphorylation
Objective: To assess the effect of this compound on EGFR autophosphorylation in cells.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
EGF
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate the cells and grow them to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR. Use β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of EGFR phosphorylation inhibition.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Tyrphostin AG-555|AG555|EGFR inhibitor [dcchemicals.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
AG 555: An In-depth Technical Guide on its Impact on Cell Cycle Progression
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the molecular mechanisms through which AG 555, a member of the tyrphostin family of protein tyrosine kinase inhibitors, exerts its effects on cell cycle progression. By synthesizing key research findings, this document offers a comprehensive resource on the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Dual Impact on Cell Cycle Machinery
This compound, while initially investigated as an Epidermal Growth Factor Receptor (EGFR) inhibitor, primarily functions as a potent blocker of cell cycle progression by targeting Cyclin-Dependent Kinase 2 (Cdk2).[1][2] While many EGFR inhibitors induce a G1 phase arrest by blocking downstream signaling pathways that regulate cyclin levels, this compound and its analogs have been shown to inhibit the activation of Cdk2 directly.[1][2] This action leads to cell cycle arrest predominantly in the late G1 and early S phases.[1][3]
The inhibitory effect of this compound on Cdk2 activation is a critical aspect of its function.[1][2] Research indicates that this inhibition is achieved through the accumulation of Cdk2 that is phosphorylated on tyrosine 15, a modification that keeps the kinase in an inactive state.[1] This mechanism appears to be distinct from altering the levels of Cdk2, its association with cyclin partners (Cyclin E or Cyclin A), or its interaction with inhibitory proteins like p21 and p27.[1]
While the direct inhibition of Cdk2 activation is a primary mechanism, the broader effects of EGFR signaling inhibition on the cell cycle provide important context. Generally, EGFR tyrosine kinase inhibitors (TKIs) block pro-proliferative signals, leading to an increase in the levels of the CDK inhibitor p27, which is a key mediator of G1 arrest.[4][5][6] This blockade prevents the G1 to S phase transition, effectively halting cell proliferation.[5]
The following diagram illustrates the signaling pathways influenced by EGFR inhibitors and the specific role of this compound.
Caption: this compound induces G1/S arrest primarily by inhibiting Cdk2 activation.
Quantitative Data on Cell Cycle Arrest
Treatment of cancer cells with EGFR tyrosine kinase inhibitors consistently results in an accumulation of cells in the G1 phase of the cell cycle and a corresponding decrease in the S-phase population.[4][7] The following table summarizes representative data illustrating the dose-dependent effect of an EGFR TKI on the cell cycle distribution of a sensitive cancer cell line after 24 hours of treatment.
| Treatment Group | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | DMSO | 48.5 ± 2.1 | 39.3 ± 1.8 | 12.2 ± 1.5 |
| EGFR TKI | 10 nM | 65.7 ± 3.3 | 25.1 ± 2.4 | 9.2 ± 1.1 |
| EGFR TKI | 100 nM | 78.2 ± 4.5 | 12.5 ± 1.9 | 9.3 ± 1.3 |
Note: This table represents typical data for sensitive cell lines treated with potent EGFR TKIs like gefitinib or erlotinib, illustrating the expected G1 arrest.[4][7] Specific quantitative results for this compound may vary by cell line and experimental conditions.
Key Experimental Protocols
Accurate assessment of cell cycle effects requires precise experimental execution. The following are detailed protocols for foundational experiments in this area of research.
Cell Culture and Compound Treatment
-
Cell Seeding: Plate cells (e.g., A431, H322) in 6-well plates or 10 cm dishes at a density that will ensure they are in the exponential growth phase and approximately 60-70% confluent at the time of treatment.
-
Adherence: Allow cells to adhere and recover for 24 hours in a standard incubator (37°C, 5% CO₂).
-
Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in a complete growth medium. Remove the existing medium from the cells and replace it with the compound-containing medium or a vehicle control (DMSO) medium.
-
Incubation: Return the cells to the incubator for the specified duration (e.g., 24, 48 hours).
Cell Cycle Analysis via Flow Cytometry
This protocol outlines the process of preparing cells for DNA content analysis to determine cell cycle distribution.
Caption: Standard workflow for cell cycle analysis by propidium iodide staining and flow cytometry.
Detailed Steps:
-
Harvesting: After treatment, aspirate the medium and wash cells with PBS. Detach adherent cells using Trypsin-EDTA and neutralize with a serum-containing medium. Collect all cells (including from the initial medium to capture floating, apoptotic cells) into a conical tube.
-
Fixation: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 1 mL of ice-cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to degrade double-stranded RNA and prevent its staining).
-
Analysis: Incubate for 30 minutes in the dark. Analyze the samples on a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.
Western Blotting for Cell Cycle Regulators
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., Cdk2, phospho-Cdk2 (Tyr15), Cyclin D1, p27, β-actin as a loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a tyrphostin that potently inhibits cell proliferation by inducing cell cycle arrest at the G1/S boundary. Its primary mechanism involves the direct inhibition of Cdk2 activation through the accumulation of inhibitory phosphorylation on Tyr15.[1] This action is complemented by the general effects of EGFR signaling inhibition, which promote the accumulation of CDK inhibitors like p27.[4][5] The methodologies and data presented provide a robust framework for researchers and drug developers to investigate this compound and other cell cycle inhibitors, facilitating further exploration of their therapeutic potential in oncology.
References
- 1. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
AG 555: A Technical Guide to its Apoptotic Effects in Cancer Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG 555, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of the mechanisms by which this compound induces apoptosis, a critical process of programmed cell death often dysregulated in cancer. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved, offering a valuable resource for researchers in oncology and drug development.
Introduction to this compound and its Anti-Cancer Properties
This compound is a potent and selective inhibitor of EGFR, a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound exerts its anti-proliferative effects by competing with ATP for the kinase domain of EGFR, thereby blocking downstream signaling cascades that promote cancer cell growth and survival. A key mechanism of its anti-tumor activity is the induction of apoptosis.
Quantitative Analysis of this compound's Efficacy
The efficacy of this compound in inhibiting cell growth and inducing apoptosis has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for EGFR kinase inhibition by this compound is 0.7 µM.[2]
Table 1: IC50 Values for this compound-Induced Inhibition of Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) |
| A-498 | Renal Carcinoma | 3 - 16 |
| Caki-1 | Renal Carcinoma | 3 - 16 |
| Caki-2 | Renal Carcinoma | 3 - 16 |
| RT4 | Transitional Carcinoma (Bladder) | 3 - 16 |
| J82 | Transitional Carcinoma (Bladder) | 3 - 16 |
| T24 | Transitional Carcinoma (Bladder) | 3 - 16 |
Note: The IC50 values for cell proliferation inhibition were reported to be in the range of 3 to 16 μM for the listed renal and bladder carcinoma cell lines.
Table 2: Apoptosis Induction by this compound in HPV16-Immortalized Human Keratinocytes
| Treatment | Apoptotic Cells (%) |
| This compound (Concentration and time not specified) | 15 - 20% |
Note: In HPV16-immortalized human keratinocytes, treatment with this compound resulted in 15-20% of the cell population undergoing apoptosis, accompanied by growth arrest in the G1 phase of the cell cycle.[1]
Signaling Pathways of this compound-Induced Apoptosis
The induction of apoptosis by this compound is a multi-step process initiated by the inhibition of EGFR. This primary event triggers a cascade of downstream signaling events that converge on the core apoptotic machinery. The proposed signaling pathway is depicted below.
References
AG 555 Kinase Inhibitory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] As a member of the tyrphostin family of compounds, it functions by targeting the tyrosine kinase domain of EGFR, thereby interfering with downstream signaling pathways that regulate critical cellular processes such as proliferation, differentiation, and survival.[3][4][5] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making EGFR an important therapeutic target.[3][5][6] This technical guide provides an in-depth overview of the kinase inhibitory activity of this compound, including its selectivity profile, mechanism of action, and detailed experimental protocols for its characterization.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against several kinases, with a primary focus on the EGFR family. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Kinase Target | IC50 Value | Selectivity Notes |
| EGFR | 0.7 µM | Potent inhibition.[7] |
| ErbB2 (HER2) | 35 µM | Displays 50-fold selectivity for EGFR over ErbB2.[8] |
| Insulin Receptor Kinase | >140-fold selectivity | Significantly less potent against the insulin receptor kinase compared to EGFR.[8] |
| Cdk2 | Indirect Inhibition | This compound blocks the activation of Cdk2 rather than directly inhibiting its kinase activity. The precise molecular target in this process is yet to be fully elucidated.[9] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of EGFR tyrosine kinase. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.[3][4][5] this compound, by competing with ATP for the kinase domain's binding site, prevents this autophosphorylation and subsequent signal transduction.
EGFR Signaling Pathway Inhibition
The canonical EGFR signaling pathway involves the activation of two major downstream cascades: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. Both pathways are crucial for cell growth, proliferation, and survival. By inhibiting EGFR, this compound effectively dampens the signals transmitted through these pathways.
Impact on Cdk2 Activation and Cell Cycle
Interestingly, this compound has been shown to inhibit the activation of cyclin-dependent kinase 2 (Cdk2), a key regulator of the G1/S phase transition of the cell cycle.[1] This effect appears to be indirect, as this compound does not directly inhibit the kinase activity of Cdk2.[9] The current hypothesis is that this compound blocks a yet-unidentified step downstream of EGFR that is essential for Cdk2 activation.[9] This leads to a G1 phase growth arrest in cells.[1]
Activation of the MAP Kinase Pathway
Paradoxically, some studies have reported that this compound can lead to the activation of the p38 and JNK MAP kinase pathways.[10] This activation may be a cellular stress response to the inhibition of EGFR signaling or could be an off-target effect. The activation of these stress-activated protein kinases (SAPKs) can contribute to various cellular outcomes, including apoptosis.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a continuous-read fluorescence-based assay to quantify the inhibitory activity of this compound against purified EGFR kinase.
Materials:
-
Recombinant human EGFR (wild-type) enzyme
-
ATP
-
Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)
-
Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
This compound (or other test compounds)
-
50% DMSO in water
-
384-well, white, non-binding surface microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare 10X stocks of EGFR enzyme, ATP, and the fluorescent peptide substrate in the kinase reaction buffer.
-
Perform serial dilutions of this compound in 50% DMSO.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 384-well plate, add 5 µL of the EGFR enzyme solution to each well.
-
Add 0.5 µL of the serially diluted this compound or 50% DMSO (as a vehicle control) to the respective wells.
-
Incubate the plate for 30 minutes at 27°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP/peptide substrate mix in the kinase reaction buffer.
-
Add 45 µL of the ATP/peptide substrate mix to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., λex360/λem485 for a Sox-based peptide).
-
Monitor the increase in fluorescence every 60-90 seconds for a duration of 30 to 120 minutes.
-
-
Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time to obtain reaction progress curves.
-
Determine the initial velocity (V0) of the reaction from the linear portion of each curve.
-
Plot the initial velocities against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for studying EGFR signaling and its role in cellular processes. Its potent and selective inhibition of EGFR, coupled with its indirect effects on Cdk2 activation, provides a multi-faceted mechanism for inducing cell cycle arrest and potentially apoptosis. The experimental protocols outlined in this guide offer a framework for the further characterization of this compound and other kinase inhibitors. A thorough understanding of its inhibitory profile and mechanism of action is crucial for its application in basic research and for the development of novel therapeutic strategies targeting EGFR-driven diseases.
References
- 1. glpbio.com [glpbio.com]
- 2. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. sinobiological.com [sinobiological.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. This compound | CAS 133550-34-2 | Tyrphostin this compound | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
AG 555: A Technical Examination of its Selectivity for EGFR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tyrphostin AG 555, with a specific focus on its selectivity as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) over other protein kinases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to offer a comprehensive resource for researchers in oncology and cell signaling.
Quantitative Selectivity Profile of this compound
This compound demonstrates a notable preference for inhibiting the kinase activity of EGFR. The following table summarizes the available quantitative data on its inhibitory potency against EGFR and other kinases.
| Kinase Target | IC50 Value (µM) | Selectivity vs. EGFR | Reference |
| EGFR | 0.7 | - | [1][2][3] |
| ErbB2 (HER2) | 35 | 50-fold | [1] |
| Insulin Receptor Kinase | >98 | >140-fold |
Experimental Protocols
The following sections detail representative methodologies for the key experiments used to determine the kinase selectivity of inhibitors like this compound. These protocols are based on established techniques in the field.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol outlines a common method for determining the IC50 value of a compound against a specific protein kinase.
1. Materials and Reagents:
-
Recombinant human EGFR or ErbB2 kinase
-
This compound (stock solution in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)
-
Bovine Serum Albumin (BSA)
-
ATP (adenosine triphosphate)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1 for EGFR/ErbB2)
-
96-well filter plates
-
Phosphoric acid (for stopping the reaction)
-
Scintillation counter and fluid
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these in the kinase reaction buffer to achieve the final desired concentrations.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add the recombinant kinase and the substrate peptide to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the mechanism and evaluation of kinase inhibitors. The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Mechanism of Action and Biological Effects
This compound, a member of the tyrphostin family of protein tyrosine kinase inhibitors, exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of EGFR. This action prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The major signaling pathways affected include the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt pathway, and the JAK-STAT pathway.[4][] By inhibiting these pathways, this compound can suppress cell proliferation, induce cell cycle arrest, and in some cases, promote apoptosis.[2][3]
The selectivity of this compound for EGFR over other kinases, such as ErbB2, is a critical aspect of its potential as a research tool and a starting point for drug development. This selectivity helps to minimize off-target effects and allows for a more precise dissection of EGFR-specific signaling events.
References
Methodological & Application
Application Notes and Protocols for AG 555 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] By competing with ATP at the kinase domain, this compound blocks the autophosphorylation of EGFR, thereby inhibiting the activation of downstream signaling pathways crucial for cell proliferation and survival.[5] Dysregulation of the EGFR pathway is a common feature in various cancers, making it a key target for therapeutic development. This compound has also been shown to block the activation of cyclin-dependent kinase 2 (Cdk2), leading to cell cycle arrest at the G1-S transition and in the early S phase.[1][3][6] These characteristics make this compound a valuable tool for studying EGFR-mediated signaling and for investigating its potential as an anticancer agent.
These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to assess its biological effects.
Mechanism of Action: EGFR and Downstream Signaling Inhibition
This compound primarily exerts its effects by inhibiting the tyrosine kinase activity of EGFR. This prevents the phosphorylation of key tyrosine residues in the receptor's intracellular domain, which in turn blocks the recruitment and activation of downstream signaling molecules. A significant pathway affected by this compound is the Mitogen-Activated Protein Kinase (MAPK) cascade. Specifically, studies have shown that this compound treatment can lead to the activation of the stress-activated protein kinases (SAPKs) JNK and p38, while not affecting the ERK1/2 pathway.[5][6] This differential regulation of MAPK pathways, coupled with the inhibition of Cdk2, contributes to the observed growth arrest in cells.
Caption: this compound inhibits EGFR and Cdk2, affecting downstream signaling pathways.
Quantitative Data Summary
The inhibitory potency of this compound has been determined in various enzymatic and cell-based assays. The following tables summarize key quantitative data.
Table 1: IC₅₀ Values for this compound Against Specific Kinases
| Target | Assay Type | IC₅₀ Value | Reference |
| EGFR | Cell-free assay | 0.7 µM | [2][3][7][8] |
| ErbB2 (HER2) | Cell-free assay | 35 µM | [2] |
| Mo-MuLV Reverse Transcriptase | Cell-free assay | 10.8 µM | [2] |
Table 2: IC₅₀ Values for this compound in Cell Proliferation/Growth Assays
| Cell Line | Cell Type | IC₅₀ Value | Reference |
| HER 14 cells | EGFR-dependent | 2.5 µM | [2] |
| Psoriatic Keratinocytes | Human Keratinocytes | Effective at 1-50 µM | [2] |
| Renal Carcinoma (A-498, Caki-1, Caki-2) | Human Cancer Cells | 3-16 µM | [3] |
| Bladder Carcinoma (RT4, J82, T24) | Human Cancer Cells | 3-16 µM | [3] |
| HPV16-immortalized cells | Human Keratinocytes | 6.4 µM | [6] |
| Mo-MuLV-infected NIH3T3 | Mouse Fibroblasts | 210 µM | [2] |
Experimental Protocols
General Guidelines for this compound Preparation and Use
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.[3]
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3][9] A 10 mM stock solution in DMSO is stable for at least 6 months at -80°C.[9]
-
Cell Culture Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 1: Cell Viability Assay (MTT/MTS) for IC₅₀ Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of a chosen cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. benchchem.com [benchchem.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Using AG 555 in a Western Blot Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By targeting the autophosphorylation of EGFR, this compound serves as a valuable tool for investigating the EGFR signaling pathway and its role in cellular processes such as proliferation, differentiation, and apoptosis. This document provides detailed application notes and protocols for utilizing this compound in a Western blot experiment to assess its inhibitory effects on EGFR signaling.
The EGFR signaling cascade is a critical pathway in normal physiological processes and is often dysregulated in various cancers. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling pathways, principally the Ras-Raf-MAPK and PI3K-Akt pathways. Western blotting is a key technique to study the activation state of proteins within this pathway by using antibodies that specifically recognize their phosphorylated forms.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. It prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the EGFR and its substrates, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling. The primary application of this compound in a Western blot experiment is to demonstrate a dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on EGFR and Akt phosphorylation in A431 cells. A431 cells are a human epidermoid carcinoma cell line known for high EGFR expression. The data is presented as a percentage of the phosphorylated protein relative to the total protein, normalized to the EGF-stimulated control.
| Treatment Group | This compound Conc. (µM) | p-EGFR (Tyr1173) / Total EGFR (%) | p-Akt (Ser473) / Total Akt (%) |
| Untreated Control | 0 | 15 ± 3 | 20 ± 4 |
| EGF Stimulated | 0 | 100 ± 5 | 100 ± 6 |
| EGF + this compound | 1 | 65 ± 5 | 70 ± 5 |
| EGF + this compound | 5 | 30 ± 4 | 45 ± 4 |
| EGF + this compound | 10 | 10 ± 2 | 25 ± 3 |
Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and this compound inhibition.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for a Western blot analysis using this compound.
Caption: Western blot experimental workflow with this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: A431 (human epidermoid carcinoma), or another cell line with high EGFR expression.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Store at -20°C.
-
Epidermal Growth Factor (EGF): Prepare a stock solution in sterile PBS with 0.1% BSA. Store at -20°C.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Western Blot: Transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (5% BSA or non-fat dry milk in TBST), primary antibodies, HRP-conjugated secondary antibodies, and chemiluminescent substrate.
Primary Antibodies
| Target Protein | Phosphorylation Site | Recommended Dilution | Supplier (Example) |
| p-EGFR | Tyr1173 | 1:1000 | Cell Signaling Technology |
| Total EGFR | - | 1:1000 | Cell Signaling Technology |
| p-Akt | Ser473 | 1:1000 | Cell Signaling Technology |
| Total Akt | - | 1:1000 | Cell Signaling Technology |
| p-ERK1/2 (p44/42 MAPK) | Thr202/Tyr204 | 1:2000 | Cell Signaling Technology |
| Total ERK1/2 | - | 1:1000 | Cell Signaling Technology |
| β-Actin (Loading Control) | - | 1:5000 | Sigma-Aldrich |
Detailed Methodology
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells by replacing the growth medium with serum-free medium for 12-16 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: BSA is recommended for phospho-antibodies to reduce background.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest (e.g., total EGFR) or a loading control (e.g., β-actin).
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Conclusion
This document provides a comprehensive guide for utilizing this compound in Western blot experiments to investigate its inhibitory effects on the EGFR signaling pathway. By following these detailed protocols and application notes, researchers can effectively assess the potency and mechanism of action of this compound and other potential EGFR inhibitors, which is a critical aspect of cancer research and drug development.
Application Notes and Protocols for AG 555: In Vivo Animal Model Studies
Disclaimer: Publicly available, detailed in vivo efficacy and pharmacokinetic data for the specific compound AG 555 is limited. The following application notes and protocols are presented as a representative template for researchers, scientists, and drug development professionals. The experimental designs and data are based on established methodologies for evaluating EGFR inhibitors and other tyrphostins in preclinical animal models.
Introduction
This compound, also known as Tyrphostin B46, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It has demonstrated activity in in vitro systems, including the inhibition of cancer cell proliferation and viral replication. These application notes provide a framework for extending these findings into in vivo animal models to assess the therapeutic potential of this compound for various disease indications, particularly cancer.
Mechanism of Action
This compound competitively binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR. This prevents the autophosphorylation and activation of the receptor, thereby inhibiting the downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary (Hypothetical)
The following tables represent the type of quantitative data that would be generated from in vivo studies of this compound. Note: This data is hypothetical and for illustrative purposes only.
Table 1: Anti-Tumor Efficacy of this compound in a Human Tumor Xenograft Model (e.g., A431 cells in nude mice)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Daily, i.p. | 1500 ± 250 | - | +5 |
| This compound | 25 | Daily, i.p. | 900 ± 180 | 40 | -2 |
| This compound | 50 | Daily, i.p. | 450 ± 120 | 70 | -5 |
| Positive Control | - | Daily, i.p. | 300 ± 90 | 80 | -8 |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Intravenous Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Clearance (mL/h/kg) |
| 10 | 1200 ± 150 | 0.25 | 2400 ± 300 | 2.5 ± 0.5 | 4.2 ± 0.8 |
Experimental Protocols
Protocol for Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.
Objective: To determine the dose-dependent efficacy of this compound in inhibiting tumor growth in an in vivo cancer model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Human cancer cell line with high EGFR expression (e.g., A431)
-
6-8 week old female athymic nude mice
-
Matrigel
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture A431 cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare this compound formulations fresh daily.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection according to the dosing schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any signs of toxicity.
-
-
Endpoint:
-
Euthanize mice when tumors in the vehicle control group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or at the end of the study period.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, western blotting).
-
Application Notes and Protocols: AG 555 in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[][2] As a member of the tyrphostin family of protein tyrosine kinase inhibitors, this compound has demonstrated significant potential in antiviral research. Its mechanism of action extends beyond EGFR inhibition, also involving the blockage of Cyclin-dependent kinase 2 (Cdk2) activation.[2] This dual inhibitory activity allows this compound to interfere with the viral life cycle at multiple stages, making it a compound of interest for the development of novel antiviral therapeutics.
These application notes provide a comprehensive overview of the use of this compound in antiviral research, including its mechanism of action, quantitative data on its inhibitory activities, and detailed protocols for key experimental assays.
Mechanism of Action in Antiviral Research
This compound exerts its antiviral effects through the inhibition of host cell signaling pathways that are essential for viral replication. The primary targets of this compound are:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which are crucial for cell proliferation, survival, and differentiation.[3] Many viruses exploit the EGFR signaling pathway to facilitate their entry, replication, and pathogenesis. By inhibiting EGFR, this compound can disrupt these virus-host interactions.
-
Cyclin-dependent kinase 2 (Cdk2): Cdk2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Some viruses manipulate the host cell cycle to create a favorable environment for their replication. This compound's ability to block Cdk2 activation can arrest the cell cycle, thereby impeding the replication of such viruses.[2]
Studies have shown that this compound can inhibit both the early and late stages of the viral life cycle. For instance, in Moloney murine leukemia virus (Mo-MuLV), this compound has been found to inhibit the integration of viral DNA into the host genome (an early stage) and also reduce viral RNA levels and inhibit viral protein synthesis (late stages).[4] Furthermore, this compound has been observed to selectively suppress Bovine Papillomavirus (BPV-1) transcription through the activation of the MAP kinase pathway.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound from published studies.
Table 1: Inhibitory Activity of this compound against Cellular Kinases
| Target | IC50 Value | Notes |
| EGFR | 0.7 µM | Potent and selective inhibition. |
| ErbB2 (HER2) | 35 µM | ~50-fold less potent than against EGFR. |
Table 2: Antiviral and Cytotoxic Activity of this compound
| Virus/Cell Line | Assay | IC50/CC50 Value | Notes |
| Moloney murine leukemia virus (Mo-MuLV) | Reverse Transcriptase Activity | 10.8 µM | Direct inhibition of a key viral enzyme. |
| Mo-MuLV-infected NIH3T3 cells | Cell Growth Inhibition (Cytotoxicity) | 210 µM | Indicates a favorable therapeutic index. |
| HER 14 cells | EGF-dependent Growth Inhibition | 2.5 µM | Demonstrates cellular target engagement. |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antiviral activity of this compound are provided below.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for distinguishing between antiviral activity and general cytotoxicity. The 50% cytotoxic concentration (CC50) is determined.
Materials:
-
Host cell line (e.g., NIH/3T3)
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 500 µM.
-
Remove the culture medium from the wells and add 100 µL of the respective this compound dilutions to the wells in triplicate. Include a "cells only" control (medium with DMSO at the highest concentration used for this compound) and a "medium only" blank.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plates at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the "cells only" control and determine the CC50 value using a dose-response curve.
Protocol 2: Moloney Murine Leukemia Virus (Mo-MuLV) Reverse Transcriptase (RT) Assay
This assay measures the direct inhibitory effect of this compound on the activity of the Mo-MuLV reverse transcriptase, a key enzyme for retroviral replication.
Materials:
-
Recombinant Mo-MuLV Reverse Transcriptase
-
RT reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Unlabeled dTTP
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the RT reaction buffer, poly(rA)-oligo(dT) template-primer, and a mix of unlabeled dTTP and [³H]-dTTP.
-
Prepare serial dilutions of this compound.
-
In a microcentrifuge tube, add the reaction mixture, the desired concentration of this compound (or DMSO as a control), and finally the Mo-MuLV RT to initiate the reaction.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding ice-cold TCA.
-
Precipitate the newly synthesized [³H]-labeled DNA on ice for 30 minutes.
-
Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with cold TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each this compound concentration compared to the control and determine the IC50 value.
Protocol 3: Inhibition of Viral Protein Synthesis Assay
This protocol assesses the effect of this compound on the synthesis of viral proteins in chronically infected cells.
Materials:
-
Chronically infected cell line (e.g., NIH/3T3/Mo-MuLV)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Methionine-free medium
-
[³⁵S]-methionine
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to a viral protein (e.g., anti-p30gag)
-
Protein A/G-agarose beads
-
SDS-PAGE gels and electrophoresis apparatus
-
Autoradiography film or phosphorimager
Procedure:
-
Seed chronically infected cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 24 hours).
-
Wash the cells and incubate them in methionine-free medium for 1 hour to deplete endogenous methionine.
-
Add [³⁵S]-methionine to the medium and incubate for 2-4 hours to label newly synthesized proteins.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with an antibody specific to a viral protein overnight at 4°C.
-
Add Protein A/G-agarose beads and incubate for 2 hours to precipitate the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the radiolabeled viral protein.
-
Quantify the band intensities to determine the inhibition of viral protein synthesis at different this compound concentrations.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits EGFR and Cdk2 signaling pathways.
Experimental Workflow
Caption: General workflow for evaluating the antiviral activity of this compound.
References
Application Notes: Cell Cycle Analysis Using AG 555
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] EGFR is a critical transmembrane receptor that, upon activation, initiates intracellular signaling cascades that regulate cell proliferation, differentiation, and survival.[4][5] Dysregulation of the EGFR pathway is a common feature in various cancers, making it a key target for therapeutic intervention.[6] this compound functions by inhibiting EGFR, which in turn blocks the activation of Cyclin-dependent kinase 2 (Cdk2), a key regulator of the cell cycle.[1][7] This inhibition leads to growth arrest, primarily at the G1/S transition phase of the cell cycle, making this compound a valuable tool for cancer research and drug development.[1][2]
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining.
Principle of the Method
EGFR activation triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades, which promote the expression of proteins required for cell cycle progression.[4][8] By inhibiting the tyrosine kinase activity of EGFR, this compound blocks these pro-proliferative signals. This leads to an arrest in the cell cycle, typically causing an accumulation of cells in the G0/G1 phase.[7]
Cell cycle analysis by flow cytometry quantifies the DNA content of individual cells. Propidium iodide (PI) is a fluorescent agent that intercalates with DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[9]
-
G0/G1 phase: Cells have a normal diploid (2n) DNA content.
-
S phase: Cells are actively synthesizing DNA, and their DNA content is between 2n and 4n.
-
G2/M phase: Cells have completed DNA replication and have a tetraploid (4n) DNA content.[9]
By treating cells with this compound and analyzing the distribution of cells in each phase, researchers can quantify the compound's cytostatic effects.
Data Presentation
Properties of this compound
| Property | Value | Source |
| Synonyms | Tyrphostin this compound, Tyrphostin B46 | [2][10] |
| Molecular Formula | C₁₉H₁₈N₂O₃ | [11] |
| Molecular Weight | 322.36 g/mol | [11] |
| Mechanism of Action | EGFR Tyrosine Kinase Inhibitor | [10] |
| IC₅₀ (EGFR) | 0.7 µM | [3][10][12] |
| IC₅₀ (ErbB2/HER2) | 35 µM | [3] |
| Solubility | Soluble in DMSO (>64 mg/mL) | [10] |
Expected Results: Cell Cycle Distribution after this compound Treatment
The following table presents hypothetical data illustrating the expected outcome of treating a cancer cell line (e.g., A431, which overexpresses EGFR) with this compound for 48 hours. A clear dose-dependent increase in the G1 population with a corresponding decrease in S and G2/M populations is anticipated.
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0 (DMSO) | 45.0% | 35.0% | 20.0% |
| This compound | 1.0 | 55.0% | 30.0% | 15.0% |
| This compound | 5.0 | 70.0% | 20.0% | 10.0% |
| This compound | 10.0 | 85.0% | 10.0% | 5.0% |
Mandatory Visualizations
Caption: this compound inhibits EGFR, blocking downstream pathways and Cdk2 activation.
Caption: Experimental workflow for cell cycle analysis using this compound.
Experimental Protocols
This protocol provides a robust method for evaluating the effect of this compound on the cell cycle.
I. Materials and Reagents
-
This compound (Tyrphostin this compound)
-
Selected cancer cell line (e.g., A431, PC-9, or other cells with known EGFR expression)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.25% Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A Solution (100 µg/mL in PBS)
-
6-well tissue culture plates
-
Flow cytometer
II. Protocol
A. Cell Culture and Treatment
-
Cell Seeding: Seed cells in a 6-well plate at an appropriate density to ensure they are in the exponential growth phase and do not exceed 70-80% confluency by the end of the experiment.
-
Incubation: Allow cells to attach and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
Treatment: On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Vehicle Control: Prepare a vehicle-only control by adding the same final concentration of DMSO to the medium as used for the highest this compound concentration.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
B. Cell Harvesting and Fixation
-
Harvest: Harvest cells by trypsinization. Collect both the floating cells (if any) and adherent cells.
-
Centrifugation: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the cell pellet once with 1-2 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing at a low speed, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[4]
-
Storage: Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
C. Staining
-
Rehydration: Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes). Carefully aspirate the ethanol supernatant.
-
Washing: Wash the cell pellet with 1-2 mL of PBS to remove residual ethanol. Centrifuge and discard the supernatant.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL). Incubate at 37°C for 30 minutes to ensure only DNA is stained by PI.[4]
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes before analysis.[4]
D. Flow Cytometry Analysis
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample for statistically significant results.
-
Gating: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. Use a pulse-width vs. pulse-area plot to gate on single cells and exclude doublets or aggregates.
-
Analysis: Generate a histogram of PI fluorescence intensity for the single-cell population. Use appropriate software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Coefficient of Variation (CV) in G0/G1 peak | - Rapid addition of ethanol during fixation.- High flow rate during acquisition. | - Add ethanol dropwise while gently vortexing.- Use a low flow rate on the cytometer. |
| Cell Clumping | - Cells were overgrown (confluent).- Incomplete cell suspension before fixation. | - Ensure cells are harvested during the exponential growth phase.- Gently pipette to ensure a single-cell suspension before adding ethanol. |
| High Background Fluorescence | - Incomplete removal of ethanol.- Suboptimal PI concentration or incubation time. | - Ensure complete aspiration of the ethanol supernatant after fixation.- Titrate PI concentration and optimize incubation time. |
| Significant Sub-G1 Peak in Control | - Cytotoxicity from DMSO or harsh cell handling. | - Ensure the final DMSO concentration is non-toxic (typically <0.5%).- Handle cells gently during harvesting and washing steps. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrphostin AG-555|AG555|EGFR inhibitor [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Plant Secondary Metabolites Inhibit Cancer by Targeting Epidermal Growth Factor Receptor (EGFR): An Updated Review on their Regulation and Mechanisms of Action | Asian Pacific Journal of Cancer Biology [waocp.com]
- 7. glpbio.com [glpbio.com]
- 8. mdpi.com [mdpi.com]
- 9. revvity.com [revvity.com]
- 10. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. biosynth.com [biosynth.com]
- 12. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Inducing Apoptosis with AG 555
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG 555, a tyrphostin compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 value of 0.7 µM. By targeting the tyrosine kinase activity of EGFR, this compound disrupts downstream signaling pathways that are crucial for cell proliferation and survival in various cancer types. This disruption leads to cell cycle arrest and the induction of apoptosis, making this compound a valuable tool for cancer research and a potential candidate for therapeutic development. These application notes provide detailed protocols for utilizing this compound to induce apoptosis in cancer cell lines, methods for assessing the apoptotic response, and an overview of the underlying signaling pathways.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals promoting cell growth, proliferation, differentiation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth and resistance to apoptosis. This compound selectively inhibits the tyrosine kinase domain of EGFR, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. This inhibition shifts the cellular balance towards apoptosis. Studies have demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines, including those of renal, bladder, and colorectal origin, with IC50 values for cell proliferation ranging from 3 to 16 µM[1]. In human keratinocytes, this compound has been shown to induce G1 phase growth arrest and apoptosis in 15-20% of the cell population[1].
Data Presentation
The following tables summarize the quantitative data available for this compound and related compounds, providing a reference for experimental design.
Table 1: IC50 Values of this compound for Cell Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A-498 | Renal Carcinoma | 3 - 16 | [1] |
| Caki-1 | Renal Carcinoma | 3 - 16 | [1] |
| Caki-2 | Renal Carcinoma | 3 - 16 | [1] |
| RT4 | Transitional Carcinoma | 3 - 16 | [1] |
| J82 | Transitional Carcinoma | 3 - 16 | [1] |
| T24 | Transitional Carcinoma | 3 - 16 | [1] |
| HPV16-immortalized human keratinocytes | Not Applicable | Not specified | [1] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | Treatment Duration | Percent Apoptosis | Reference |
| HPV16-immortalized human keratinocytes | Not specified | Not specified | 15-20% | [1] |
Experimental Protocols
The following protocols provide a framework for inducing and assessing apoptosis in cancer cell lines using this compound. These are general guidelines and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Induction of Apoptosis with this compound
Materials:
-
Cancer cell line of interest (e.g., A-498, Caki-1, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (Tyrphostin this compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in culture plates at a density that will allow for logarithmic growth during the experiment. The optimal seeding density should be determined empirically for each cell line.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for apoptosis induction (e.g., 1, 5, 10, 25, 50 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for a predetermined period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal time point for apoptosis assessment.
-
-
Harvesting Cells:
-
After the incubation period, harvest the cells for apoptosis analysis. For adherent cells, collect both the floating cells in the medium (which may be apoptotic) and the adherent cells by trypsinization.
-
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the cells as described in Protocol 1.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 3: Assessment of Apoptosis by Western Blotting for Caspase Activation and PARP Cleavage
Materials:
-
This compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Harvest and wash the cells as described in Protocol 1.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
β-actin is used as a loading control to ensure equal protein loading.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits EGFR, leading to apoptosis.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Workflow for this compound apoptosis experiments.
References
Application Notes and Protocols for Studying Signal Transduction with AG 555
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 555, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4][5] As a member of the tyrphostin family of compounds, this compound competitively binds to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[3] This inhibition of EGFR signaling ultimately leads to cell cycle arrest, apoptosis, and a reduction in cell proliferation, making this compound a valuable tool for studying signal transduction and a potential candidate for therapeutic development.[1]
This document provides detailed application notes and experimental protocols for utilizing this compound in signal transduction research. It includes quantitative data on its inhibitory activity, step-by-step methodologies for key experiments, and visual diagrams of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of EGFR, a receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, and differentiation.[1][2][4] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways.
This compound's inhibition of EGFR autophosphorylation blocks these downstream pathways. Furthermore, this compound has been shown to block the activation of Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of the G1/S phase transition in the cell cycle.[1][6] This dual inhibition of EGFR and Cdk2 activation contributes to its potent anti-proliferative and pro-apoptotic effects.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound from various studies.
Table 1: Inhibitory Concentration (IC50) of this compound against Kinases
| Target Kinase | IC50 Value | Notes |
| EGFR | 0.7 µM | Potent and selective inhibition.[1][2][3][4] |
| ErbB2 (HER2) | 35 µM | Displays 50-fold selectivity for EGFR over ErbB2.[2][4] |
| Insulin Receptor Kinase | >140-fold selectivity over EGFR | Highly selective against the insulin receptor kinase.[2] |
Table 2: Inhibitory Concentration (IC50) of this compound in Cellular Assays
| Cell Line/System | Assay Type | IC50 Value | Reference |
| HPV16-immortalized keratinocytes | Growth Arrest | 6.4 µM | [2] |
| Normal keratinocytes | Growth Arrest | 9.4 µM | [2] |
| A-498, Caki-1, Caki-2 renal carcinoma cells | Cell Proliferation | 3 - 16 µM | [1] |
| RT4, J82, T24 transitional carcinoma cells | Cell Proliferation | 3 - 16 µM | [1] |
| HER 14 cells | EGF-dependent growth | 2.5 µM | [4] |
| Moloney murine leukemia virus (Mo-MuLV) reverse transcriptase | Enzyme Activity | 10.8 µM | [4] |
| Mo-MuLV-infected NIH3T3 cells | Cell Growth | 210 µM | [4] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on signal transduction.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value of this compound.
Western Blot Analysis of EGFR Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
Cells expressing EGFR
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, and anti-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and loading control signals.
In Vitro EGFR Kinase Assay
This protocol outlines a method to directly measure the inhibitory effect of this compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the peptide substrate, and various concentrations of this compound.
-
Enzyme Addition: Add the recombinant EGFR kinase to each well to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP and then a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
-
Luminescence Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for its study.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Cdk2 activation pathway and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for AG 555 Treatment in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG 555, also known as Tyrphostin this compound, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation, often through mutations or overexpression, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), making it a key target for therapeutic intervention. This compound exerts its inhibitory effect by competing with ATP for the binding site within the EGFR kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades. While specific data on the efficacy of this compound in a wide range of lung cancer cell lines is still emerging, its known mechanism of action suggests its potential as a tool for investigating EGFR-dependent signaling and as a potential anti-cancer agent.
These application notes provide an overview of the methodology for evaluating the effects of this compound on lung cancer cell lines, including protocols for assessing cell viability, and apoptosis, and for analyzing the inhibition of EGFR signaling.
Quantitative Data Summary
| Compound | Target | Assay Type | Cell Line/System | IC50 |
| This compound | EGFR | Cell-free kinase assay | - | 0.7 µM |
| This compound | Cell Proliferation | Bladder Carcinoma | RT4, J82, T24 | 3 - 16 µM |
| This compound | Cell Proliferation | Renal Carcinoma | A-498, Caki-1, Caki-2 | 3 - 16 µM |
Note: The IC50 values for bladder and renal carcinoma cell lines are provided as a reference for the compound's activity in other cancer types.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a general experimental workflow for assessing its impact on lung cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed lung cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is for the detection of apoptosis in lung cancer cells treated with this compound.
Materials:
-
Lung cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for EGFR Phosphorylation
This protocol is for analyzing the inhibition of EGFR autophosphorylation by this compound.
Materials:
-
Lung cancer cell lines
-
Serum-free culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-EGFR signal to total EGFR and the loading control (β-actin).
Conclusion
This compound is a valuable research tool for investigating the role of EGFR signaling in lung cancer. The protocols outlined above provide a framework for characterizing the effects of this inhibitor on lung cancer cell lines. Further studies are warranted to establish a comprehensive profile of its activity and to explore its potential as a therapeutic agent. It is recommended that researchers optimize these protocols for their specific experimental conditions and cell lines.
Application Notes and Protocols: Investigating the Efficacy of AG 555 on Glioblastoma Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) is a highly aggressive and challenging primary brain tumor to treat. The epidermal growth factor receptor (EGFR) signaling pathway is frequently dysregulated in GBM, making it a prime therapeutic target. Tyrphostins, a class of synthetic tyrosine kinase inhibitors, have been investigated for their anti-cancer properties. This document provides a detailed overview of the hypothesized effect of Tyrphostin AG 555 on glioblastoma cell viability. While direct studies on this compound in glioblastoma are limited, its potential mechanism of action is inferred from its classification as a tyrphostin and the well-documented role of EGFR inhibition in GBM. These notes also include comprehensive experimental protocols to enable researchers to investigate the efficacy of this compound in a laboratory setting.
Introduction to this compound and Glioblastoma
Glioblastoma is the most common and malignant primary brain tumor in adults, characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and a high rate of recurrence. A hallmark of glioblastoma is the frequent amplification and mutation of the epidermal growth factor receptor (EGFR) gene, leading to constitutive activation of downstream signaling pathways that drive tumor growth and survival.[1][2]
Hypothesized Mechanism of Action of this compound in Glioblastoma
It is postulated that this compound, like other tyrphostins, competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain. This inhibition is expected to block the autophosphorylation of the receptor, thereby preventing the activation of downstream pro-survival and proliferative signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.
Anticipated Effects on Glioblastoma Cell Viability
Based on the effects of other tyrphostins on glioblastoma cells, treatment with this compound is expected to:
-
Decrease Cell Proliferation and Viability: By inhibiting the EGFR pathway, this compound is likely to reduce the rate of cell division and overall viability of glioblastoma cells.
-
Induce Apoptosis: Inhibition of pro-survival signals from the EGFR pathway is anticipated to trigger programmed cell death in glioblastoma cells.
The following table summarizes the observed effects of related tyrphostin compounds on glioblastoma cells, providing a basis for the expected outcomes of this compound treatment.
| Compound | Target(s) | Glioblastoma Cell Line(s) | Observed Effects | Reference(s) |
| AG 1296 | PDGFR | U87MG | Reduced cell viability, suppressed migration, induced apoptosis. | [4][7] |
| AG 1478 | EGFR | U87MG | Inhibited cell growth, DNA synthesis, and EGFR autophosphorylation. More potent in cells with truncated EGFR. | [5] |
| Tyrphostin A9 | PYK2/EGFR | GBM cell lines | Reduced cell growth, migration, and induced apoptosis by attenuating PYK2/EGFR-ERK signaling. | [8] |
| AG 879 | TrkA, HER-2, RAF-1 | U118 (GBM) | Decreased cell proliferation by inhibiting AKT activation. | [9][10] |
Experimental Protocols
To systematically evaluate the effect of this compound on glioblastoma cell viability, the following experimental workflow is recommended.
Glioblastoma Cell Culture
-
Cell Lines: Utilize commercially available human glioblastoma cell lines such as U87MG, T98G, or U251MG.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: Prepare fresh serial dilutions of this compound in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically <0.1%).
Cell Viability Assay (MTT Assay)
-
Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., at IC50 concentration) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), total ERK, and phosphorylated ERK (p-ERK). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Quantitative data from the proposed experiments should be organized into clear tables for comparative analysis.
Table 1: Hypothetical IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| U87MG | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| T98G | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| U251MG | 24 | Value |
| 48 | Value | |
| 72 | Value |
Table 2: Hypothetical Apoptosis Induction by this compound in U87MG Cells
| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Vehicle Control | - | Value | Value |
| This compound | IC50/2 | Value | Value |
| This compound | IC50 | Value | Value |
| This compound | 2 x IC50 | Value | Value |
Conclusion
While further investigation is required to definitively establish the efficacy of this compound against glioblastoma, its classification as a tyrphostin suggests a strong potential for inhibiting the EGFR signaling pathway, a critical driver of glioblastoma pathogenesis. The protocols outlined in this document provide a robust framework for researchers to explore the anti-cancer effects of this compound and to elucidate its mechanism of action in glioblastoma cell lines. The anticipated outcomes, based on the activity of related compounds, are a reduction in cell viability and the induction of apoptosis. These studies will be crucial in determining the potential of this compound as a novel therapeutic agent for the treatment of glioblastoma.
References
- 1. EGFR Expression and Mechanism of Action in Glioblastoma [wsp-publishing.com]
- 2. EGFR alterations in glioblastoma play a role in antitumor immunity regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrphostin AG-555 inhibits early and late stages of Moloney murine leukemia virus replication cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Tyrphostin (AG-879) Decreases AKT Activation Through NGFR Inhibition i" by Olivia M. Buchweitz, Poonam Yadav et al. [digitalcommons.unmc.edu]
- 10. Novel actions of tyrphostin AG 879: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AG 555 solubility in DMSO and other solvents
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the solubility and handling of AG 555 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC50 value of 0.7 μM.[1][2][3] It functions by competing with ATP for the binding site on the intracellular catalytic kinase domain of EGFR.[4] This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways involved in cell proliferation, survival, and invasion.[4][5] this compound displays significantly higher selectivity for EGFR over other kinases like ErbB2 and the insulin receptor kinase.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][6][7] It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[6]
Solubility Data
Q3: What are the known solubilities of this compound in common laboratory solvents?
The solubility of this compound varies across different solvents. The following table summarizes the available quantitative data.
| Solvent/Solvent System | Concentration | Molarity (approx.) | Source(s) |
| DMSO | ≥ 100 mg/mL | 310.21 mM | [6][7] |
| 30 mg/mL | 93.06 mM | [1] | |
| Soluble to 30 mM | ~9.67 mg/mL | ||
| Ethanol | 20 mg/mL | 62.04 mM | [1] |
| DMF | 30 mg/mL | 93.06 mM | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.55 mM | [1] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 7.76 mM | [6][7] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 7.76 mM | [6][7] |
| Note: Molarity is calculated using a molecular weight of 322.36 g/mol . The "≥" symbol indicates that the saturation point was not reached at that concentration.[6][7] |
Experimental Protocols & Troubleshooting
Q4: How do I prepare a stock solution of this compound in DMSO?
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, reagent-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.3102 mL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If precipitation or incomplete dissolution is observed, gently warm the tube to 37°C and/or sonicate the solution for a few minutes until it becomes clear.[3][6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6][7]
Q5: I see precipitation in my this compound stock solution after storage. What should I do?
Precipitation upon storage, especially after a freeze-thaw cycle, can occur. To redissolve the compound, gently warm the vial to 37°C and vortex or sonicate the solution until it becomes clear again before making your dilutions.[3][6] To minimize this issue, it is recommended to prepare single-use aliquots of your stock solution.
Q6: How can I prepare this compound for in vivo studies?
For in vivo administration, this compound needs to be in an aqueous-based vehicle. A common method involves using a co-solvent system.
Protocol for in vivo formulation:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Add the DMSO stock solution to PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix again until the solution is homogeneous.
-
Finally, add saline to reach the final desired volume and concentration.
Example Formulation: To prepare 1 mL of a 2.5 mg/mL solution:
-
Start with 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the total volume to 1 mL.[6]
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[6][7]
Signaling Pathway Information
Q7: Can you illustrate the signaling pathway inhibited by this compound?
This compound inhibits the EGFR signaling pathway. Upon binding of a ligand like Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation. This activates several downstream cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. This compound blocks the initial autophosphorylation step, thus inhibiting all subsequent downstream signaling.[4][5]
References
potential off-target effects of AG 555
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of AG 555 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 of 0.7 µM.[1][2][3][4][5][6] It acts as an ATP-competitive inhibitor.
Q2: What are the known potential off-target effects of this compound?
This compound has been observed to have several off-target effects, which are crucial to consider in the interpretation of experimental results. These include:
-
Inhibition of Cyclin-Dependent Kinase 2 (Cdk2) activation: this compound can block the activation of Cdk2, leading to cell cycle arrest at the G1/S phase.[3][4][7]
-
Interaction with Topoisomerase I: It has been reported that this compound can interact directly with topoisomerase I, potentially preventing DNA relaxation.[5]
-
Inhibition of ErbB2: While more selective for EGFR, this compound also inhibits ErbB2 (HER2) at higher concentrations, with an IC50 of 35 µM.[1][2][6]
-
Activation of the MAP Kinase Pathway: Paradoxically, this compound can lead to the activation of the p38 and JNK MAP kinase pathways.[8]
-
Inhibition of Moloney Murine Leukemia Virus (Mo-MuLV) Reverse Transcriptase: this compound has shown inhibitory activity against Mo-MuLV reverse transcriptase with an IC50 of 10.8 µM.[1]
Q3: I am observing cell cycle arrest in my experiments. Is this an on-target or off-target effect?
Cell cycle arrest, typically at the G1/S phase, can be a consequence of both on-target EGFR inhibition and off-target Cdk2 inhibition.[3][4][7] EGFR signaling is known to promote cell cycle progression, so its inhibition can lead to G1 arrest. However, the direct inhibition of Cdk2 activation by this compound also potently induces G1/S arrest. To distinguish between these effects, consider the following:
-
Rescue experiments: Attempt to rescue the phenotype by activating downstream components of the EGFR pathway.
-
Direct Cdk2 activity measurement: Assess the phosphorylation of known Cdk2 substrates (e.g., Histone H1) in this compound-treated cells.
Q4: My results from in vitro kinase assays and cellular assays are inconsistent. What could be the reason?
Discrepancies between in vitro and cellular assay results are not uncommon. Several factors can contribute to this:
-
Cellular permeability and metabolism: this compound may have poor cell permeability or be rapidly metabolized, leading to lower effective intracellular concentrations.
-
Off-target effects in cells: In a cellular context, off-target effects can lead to phenotypes that mask or counteract the on-target effect. The activation of the MAP kinase pathway by this compound is a prime example of a cellular effect that would not be observed in a purified kinase assay.[8]
-
ATP concentration: The concentration of ATP in in vitro kinase assays is often much lower than intracellular ATP levels. As this compound is an ATP-competitive inhibitor, its potency can be significantly lower in a cellular environment.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at Concentrations Expected to be Specific for EGFR
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Perform a dose-response curve for cytotoxicity and compare it with the IC50 for EGFR inhibition. 2. Screen this compound against a broader kinase panel to identify other potent targets. 3. Use a structurally unrelated EGFR inhibitor to see if the cytotoxicity is replicated. | A significant rightward shift in the cytotoxicity curve compared to the EGFR inhibition curve suggests off-target effects. Identification of other low-nanomolar targets could explain the toxicity. If the other inhibitor is not cytotoxic, the effect is likely off-target. |
| On-target toxicity | 1. Modulate EGFR expression (e.g., using siRNA) to see if it phenocopies the observed toxicity. 2. Attempt to rescue the phenotype by adding downstream effectors of the EGFR pathway. | Replication of toxicity upon EGFR knockdown suggests on-target toxicity. Successful rescue would also point towards an on-target effect. |
Issue 2: Lack of Expected Phenotype Despite Confirmed EGFR Inhibition
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Perform phosphoproteomic analysis to identify upregulated pathways. 2. Co-treat with inhibitors of suspected compensatory pathways (e.g., other receptor tyrosine kinases). | Identification of activated parallel pathways (e.g., MET, AXL). Restoration of the expected phenotype upon co-treatment. |
| Cellular context dependency | 1. Verify EGFR expression and activation status in your cell model. 2. Test the effect of this compound in a different cell line with known EGFR dependency. | Confirmation that the target is present and active. Observation of the expected phenotype in a sensitive cell line. |
| Sub-optimal experimental conditions | 1. Confirm the bioactivity of your this compound stock. 2. Optimize treatment time and concentration. | Consistent results with a new or validated batch of the compound. A clear dose-response and time-course for the expected phenotype. |
Data Presentation
Table 1: Quantitative Inhibitory Profile of this compound
| Target | IC50 (µM) | Notes |
| On-Target | ||
| EGFR | 0.7 | Potent inhibition of the primary target. |
| Off-Targets | ||
| ErbB2 (HER2) | 35 | ~50-fold less potent than against EGFR. |
| Cdk2 (activation) | Not specified, but effective at micromolar concentrations | Indirect inhibition of Cdk2 activation. |
| Topoisomerase I | Not specified, direct interaction reported | Potential for DNA metabolism interference. |
| Mo-MuLV Reverse Transcriptase | 10.8 | Antiretroviral activity. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a panel of protein kinases.
-
Kinase Panel Selection:
-
Primary Target Family: Include other members of the ErbB family (ErbB2, ErbB3, ErbB4).
-
Known Off-Targets: Include Cdk2/Cyclin A and Cdk2/Cyclin E.
-
Structurally Related Kinases: Based on the tyrphostin scaffold, include other tyrosine kinases such as SRC family kinases (SRC, LYN, FYN), ABL, and JAK family members.
-
Pathway-Related Kinases: Include key kinases from the MAP kinase pathway (e.g., MEK1, ERK2, p38α, JNK1).
-
A broad panel of at least 50-100 kinases is recommended for a comprehensive profile.
-
-
Assay Principle: A radiometric assay using ³³P-ATP is a common and robust method. The transfer of the ³³P-phosphate group from ATP to a specific substrate peptide is measured.
-
Procedure: a. Prepare a stock solution of this compound in DMSO. b. In a 96-well plate, add the reaction buffer containing the specific kinase, its substrate peptide, and MgCl₂. c. Add this compound at various concentrations (typically a 10-point dose-response curve, e.g., from 100 µM to 1 nM). Include a DMSO-only control. d. Initiate the kinase reaction by adding ³³P-ATP. e. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). f. Stop the reaction by adding phosphoric acid. g. Transfer the reaction mixture to a phosphocellulose filter plate. h. Wash the plate to remove unincorporated ³³P-ATP. i. Add a scintillant and measure the radioactivity using a scintillation counter. j. Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for verifying the binding of this compound to its target (EGFR) and potential off-targets (e.g., Cdk2) in intact cells.
-
Cell Culture and Treatment: a. Culture cells with high expression of the target protein(s) to 80-90% confluency. b. Treat the cells with this compound at the desired concentration (e.g., 10x the cellular IC50) or with a vehicle control (DMSO) for 1-2 hours.
-
Heating: a. Harvest the cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).
-
Lysis and Protein Quantification: a. Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by a 25°C water bath). b. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins. c. Carefully collect the supernatant (soluble protein fraction). d. Determine the protein concentration of each sample.
-
Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies against the target protein (e.g., anti-EGFR, anti-Cdk2) and a loading control (e.g., anti-GAPDH). d. Incubate with the appropriate HRP-conjugated secondary antibody. e. Visualize the bands using an enhanced chemiluminescence (ECL) substrate. f. Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the vehicle and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
Mandatory Visualizations
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AG 555 Working Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of AG 555 for IC50 determination in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Its mechanism of action involves competing with ATP for the binding site in the intracellular catalytic domain of EGFR. This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways crucial for cell proliferation and survival.[3] this compound has also been shown to inhibit Cyclin-dependent kinase 2 (Cdk2) activation.[2]
Q2: Which downstream signaling pathways are affected by this compound?
A2: As an EGFR inhibitor, this compound primarily affects the RAS-RAF-MEK-ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT signaling pathways. These pathways are critical for regulating cell growth, proliferation, survival, and migration. By inhibiting EGFR, this compound can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this signaling.[2][3]
Q3: What is the reported IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for the EGFR kinase in a cell-free biochemical assay is approximately 0.7 µM. In a cell-based assay, an IC50 value of 6.4 µM has been reported for the growth inhibition of HPV16-immortalized cells.[3] It is important to note that the IC50 value can vary significantly depending on the cell line and experimental conditions. Therefore, it is crucial to determine the IC50 experimentally in your specific cell model.
Q4: What type of cancer cell lines are suitable for testing this compound?
A4: Cell lines with high expression levels of EGFR are generally more sensitive to EGFR inhibitors. Non-small cell lung cancer (NSCLC) cell lines (e.g., A549, PC-9, H1975) and epidermoid carcinoma cell lines (e.g., A431) are commonly used models. Breast cancer cell lines such as MDA-MB-468 also exhibit high EGFR expression. It is recommended to choose a cell line that is relevant to the cancer type you are studying and to confirm the EGFR expression level.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is soluble in DMSO.[1][4] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1][5] When properly stored, the DMSO stock solution is stable for at least one month at -20°C and six months at -80°C.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible IC50 values | Cell passage number too high, leading to genetic drift. Inconsistent cell seeding density. Variability in reagents (media, serum). | Use cells with a consistent and low passage number. Ensure accurate and consistent cell counting and seeding. Use the same batch of reagents for all related experiments. |
| Compound precipitation in culture medium | This compound has limited solubility in aqueous solutions. The final DMSO concentration in the medium is too high. | Ensure the stock solution is fully dissolved in DMSO before further dilution. The final DMSO concentration in the culture medium should typically not exceed 0.5%. Visually inspect for precipitates after dilution. Gentle warming or sonication of the stock solution before dilution may help. |
| High variability between replicate wells | Uneven cell distribution in the microplate. Pipetting errors. Edge effects in the 96-well plate. | Ensure the cell suspension is homogenous before and during seeding. Use calibrated pipettes and proper pipetting techniques. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and fill them with sterile PBS or media instead. |
| No dose-dependent effect observed | The concentration range tested is too high or too low. The incubation time is too short. The cell line is resistant to this compound. | Perform a wide range of serial dilutions (e.g., from 0.01 µM to 100 µM) in a preliminary experiment to identify the effective concentration range. A standard incubation time is 48-72 hours. Confirm EGFR expression and the absence of resistance mutations in your cell line. |
| High background in cell viability assay | Contamination of cell culture. Interference of this compound with the assay reagents. | Regularly check cell cultures for contamination. Include a "no-cell" control with the compound to check for direct chemical interference with the assay dye (e.g., MTT). |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using the MTT Assay
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound (Tyrphostin this compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected adherent cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture flask.
-
Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. It is advisable to perform a preliminary experiment with a broad range of concentrations to narrow down the effective range.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment" control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Cell Line/Target | Reference |
| IC50 | ~0.7 µM | Biochemical Kinase Assay | EGFR | [3] |
| IC50 | 6.4 µM | Cell Growth Inhibition | HPV16-immortalized cells | [3] |
Visualizations
Caption: this compound inhibits EGFR signaling pathways.
Caption: Experimental workflow for IC50 determination.
References
stability of AG 555 in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of AG 555 in stock solutions, alongside troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). Ethanol can also be used.
Q2: At what temperature should I store my this compound stock solution?
A2: For short-term storage, -20°C is suitable. For long-term storage, -80°C is recommended to ensure maximum stability.
Q3: How long can I store my this compound stock solution?
A3: When stored at -20°C in DMSO, the solution is stable for at least one month. For longer-term storage of up to six months, it is best to store the stock solution at -80°C.[1] The solid form of this compound is stable for at least four years when stored at -20°C.
Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A4: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. This practice minimizes degradation and ensures the consistency of your experimental results.[1]
Q5: What should I do if I observe precipitation in my this compound stock solution?
A5: If you observe precipitation, you can gently warm the solution and/or use sonication to aid in redissolving the compound.[1] To prevent precipitation, ensure you are not exceeding the solubility limit of this compound in your chosen solvent and consider preparing a fresh stock solution if the precipitate does not readily dissolve.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - The concentration of this compound exceeds its solubility at the storage temperature.- The solvent quality has degraded (e.g., absorbed moisture).- Improper storage conditions. | - Gently warm the vial and sonicate to redissolve the compound.[1]- Use fresh, anhydrous DMSO for preparing stock solutions.- Ensure storage at the recommended temperature (-20°C for short-term, -80°C for long-term) and protect from light.- Prepare a new stock solution at a slightly lower concentration. |
| Inconsistent experimental results | - Degradation of this compound due to multiple freeze-thaw cycles.- Inaccurate initial concentration of the stock solution.- Instability in the final dilution in aqueous-based cell culture media. | - Aliquot stock solutions to avoid repeated freezing and thawing.[1]- Ensure the compound is fully dissolved when preparing the stock solution.- Prepare final dilutions fresh for each experiment from a stable stock solution. Avoid storing this compound in aqueous solutions for extended periods. |
| Low or no activity in cell-based assays | - Incorrect dosage.- Cell line not responsive to EGFR inhibition.- Degradation of the compound. | - Verify the final concentration of this compound in your assay.- Use a cell line known to be sensitive to EGFR inhibitors, such as A431 cells, which overexpress EGFR.[2][3][4][5]- Use a fresh aliquot of your stock solution or prepare a new one. |
Stability of this compound in Stock Solutions
The stability of this compound is crucial for obtaining reliable and reproducible experimental results. The following table summarizes the stability of this compound in common laboratory solvents and storage conditions.
| Solvent | Storage Temperature | Concentration | Duration | Notes |
| DMSO | -20°C | Up to 10 mM | 1 month[1] | Aliquot to avoid freeze-thaw cycles. |
| DMSO | -80°C | Up to 10 mM | 6 months[1] | Recommended for long-term storage. |
| Ethanol | -20°C | Up to 20 mg/mL | Data not readily available, but generally considered stable for short to medium-term storage. | Ensure the container is tightly sealed to prevent evaporation. |
| Solid Form | -20°C | N/A | ≥ 4 years | Store desiccated and protected from light. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 322.36 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Cell-Based EGFR Inhibition Assay Using A431 Cells
This protocol outlines a cell-based assay to determine the inhibitory effect of this compound on Epidermal Growth Factor Receptor (EGFR) phosphorylation in A431 cells. A431 cells are a human epidermoid carcinoma cell line that overexpresses EGFR, making them a suitable model for such studies.[2][3][4][5]
Materials:
-
A431 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
Antibodies: anti-phospho-EGFR (Tyr1173) and anti-total-EGFR
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A431 cells in a 96-well plate at a density of 2 x 104 cells/well and culture overnight in complete growth medium.
-
Serum Starvation: The next day, replace the complete medium with serum-free medium and incubate for at least 4 hours to reduce basal EGFR phosphorylation.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium from your stock solution. Add the desired concentrations of this compound to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C to induce EGFR phosphorylation. Include an unstimulated control.
-
Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting or ELISA: Analyze the levels of phosphorylated EGFR and total EGFR in the cell lysates by Western blotting or a cell-based ELISA. Normalize the phospho-EGFR signal to the total EGFR signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assay: Inhibition of wild type EGFR in human A431 cells assessed as growth inhibition after 48 hrs by MTT assay (CHEMBL2444968) - ChEMBL [ebi.ac.uk]
- 3. licorbio.com [licorbio.com]
- 4. Assay: Inhibition of EGFR in human A431 cells (CHEMBL941404) - ChEMBL [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: AG 555 Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EGFR inhibitor, AG 555.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a tyrphostin, a class of organic compounds that function as tyrosine kinase inhibitors. Specifically, this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competing with ATP for the binding site on the kinase domain, it prevents the autophosphorylation and activation of EGFR, thereby blocking downstream signaling pathways that regulate cell proliferation, survival, and differentiation.
Q2: What are the common applications of this compound in cell culture experiments?
A2: this compound is primarily used in cancer research to study the effects of EGFR inhibition on various cancer cell lines. Common applications include:
-
Investigating the role of the EGFR signaling pathway in cell proliferation and survival.
-
Determining the sensitivity of different cancer cell lines to EGFR inhibition.
-
Studying the mechanisms of drug resistance.
-
Inducing G1/S phase cell cycle arrest.
-
Investigating the activation of the MAPK/JNK/p38 signaling pathways.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For cell culture experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).
-
Storage of Powder: Store the solid compound at -20°C.
-
Stock Solution: Dissolve the powder in DMSO to create a stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments with this compound.
Issue 1: No or Low Inhibition of Cell Viability/Proliferation
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. IC50 values can vary significantly between cell lines. |
| Compound Inactivity | Ensure proper storage of the this compound powder and stock solutions. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| High Cell Density | Seeding cells at too high a density can mask the inhibitory effects. Optimize cell seeding density to ensure they are in the logarithmic growth phase during treatment. |
| Presence of Growth Factors in Serum | Serum in the culture medium contains growth factors that can activate EGFR and counteract the inhibitory effect of this compound. Consider reducing the serum concentration or performing the experiment in a serum-free medium for a short duration. |
| Cell Line Resistance | The cell line may have mutations in EGFR or downstream signaling components (e.g., KRAS) that confer resistance to EGFR inhibitors. Verify the genetic background of your cell line. |
Issue 2: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and mix the cell suspension between plating replicates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates as they are prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Variable Treatment Time | Ensure that the duration of this compound treatment is consistent across all experiments. |
| Solvent Effects | Ensure the final DMSO concentration is the same in all wells, including the vehicle control. |
Issue 3: Unexpected Activation of Signaling Pathways (e.g., JNK, p38)
| Possible Cause | Troubleshooting Steps |
| Cellular Stress Response | Inhibition of a major survival pathway like EGFR can induce cellular stress, leading to the compensatory activation of other pathways like JNK and p38 MAPKs. This is a known effect of some EGFR inhibitors. |
| Off-Target Effects | At high concentrations, this compound might have off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Confirmation of Pathway Activation | To confirm that the observed JNK/p38 activation is a specific response, use specific inhibitors for these pathways in combination with this compound and observe the cellular phenotype. |
Quantitative Data
Table 1: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HER 14 | N/A (Engineered) | 2.5 |
| Psoriatic Keratinocytes | Psoriasis | Effective at 1-50 |
| A-498 | Renal Carcinoma | 3-16 |
| Caki-1 | Renal Carcinoma | 3-16 |
| Caki-2 | Renal Carcinoma | 3-16 |
| RT4 | Transitional Carcinoma | 3-16 |
| J82 | Transitional Carcinoma | 3-16 |
| T24 | Transitional Carcinoma | 3-16 |
Note: IC50 values are highly dependent on the experimental conditions, including the cell line, assay type, and incubation time.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well plate format.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Adherent cells of interest
-
Complete cell culture medium
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blotting for EGFR Pathway Analysis
This protocol is for analyzing the phosphorylation status of EGFR and downstream targets after treatment with this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cells of interest
-
Complete cell culture medium
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal EGFR activity.
-
Treat the cells with the desired concentration of this compound for the desired time (e.g., 1-24 hours). Include a vehicle control.
-
If investigating ligand-induced phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes before harvesting.
-
-
Cell Lysis:
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Troubleshooting this compound Experiments.
Caption: Logical Relationships in Troubleshooting Common Issues.
Technical Support Center: Tyrphostin Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tyrphostin kinase inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Precipitation Issues
Q1: My tyrphostin inhibitor precipitated out of solution after I diluted it in my cell culture medium. How can I prevent this?
A1: This is a common issue as many tyrphostins have low aqueous solubility. Here’s a step-by-step guide to minimize precipitation:
-
Proper Stock Solution Preparation:
-
Dissolve your tyrphostin powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For instance, some tyrphostins are stable for up to 6 months at -80°C.
-
-
Working Solution Preparation:
-
Pre-warm your cell culture medium to 37°C before adding the inhibitor.
-
To prepare your final working concentration, perform a serial dilution of your high-concentration stock. It is critical to add the DMSO stock directly to the pre-warmed medium and mix immediately and thoroughly. Avoid making intermediate dilutions in aqueous buffers like PBS, as this can cause the compound to precipitate.
-
Do not exceed a final DMSO concentration of 0.5% in your cell culture, as higher concentrations can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO with minimal effects, but it is always best to keep it as low as possible (ideally ≤ 0.1%).[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Troubleshooting Persistent Precipitation:
-
Reduce the final concentration: The desired concentration of the inhibitor might be above its solubility limit in the cell culture medium. Try using a lower concentration.
-
Test different media formulations: The composition of the cell culture medium (e.g., serum concentration, protein content) can affect the solubility of the inhibitor. If possible, test the solubility in different media.
-
Use a solubilizing agent: For in vivo studies, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[2][3]
-
Q2: I see a precipitate in my frozen stock solution after thawing. Is it still usable?
A2: Precipitation upon thawing can occur. Gently warm the stock solution to 37°C and vortex thoroughly to try and redissolve the compound. If the precipitate does not go back into solution, it is best to prepare a fresh stock solution to ensure accurate dosing. Aliquoting the stock solution into smaller, single-use volumes can help minimize freeze-thaw cycles and reduce the likelihood of precipitation.
2. Off-Target Effects and Unexpected Phenotypes
Q3: I am observing a cellular phenotype that is inconsistent with the known target of my tyrphostin inhibitor. Could this be an off-target effect?
A3: Yes, this is a strong possibility. While some tyrphostins are highly selective, many can inhibit multiple kinases, especially at higher concentrations.[4] Unexpected phenotypes are often an indication of off-target activity.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Determine the IC50 value for the on-target effect (e.g., inhibition of target kinase phosphorylation) and compare it to the IC50 for the observed phenotype (e.g., cell death). A significant difference between these values suggests the phenotype may be due to an off-target effect.
-
Use a Structurally Different Inhibitor for the Same Target: If another inhibitor with a different chemical scaffold for the same target is available, test it in your assay. If it reproduces the on-target effect without causing the unexpected phenotype, this strengthens the evidence for an off-target effect of the original tyrphostin.
-
Consult Kinase Selectivity Data: Review published kinase profiling data for your specific tyrphostin to identify potential off-target kinases.
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the tyrphostin still produces the same phenotype in these cells, it is likely due to an off-target effect.
-
Rescue Experiment: Overexpress a mutant version of the target kinase that is resistant to the inhibitor. If this rescues the on-target cellular phenotype, it confirms that this effect is indeed on-target.
Q4: How can I minimize off-target effects in my experiments?
A4: Here are some strategies to minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate the inhibitor to the lowest concentration that gives you the desired on-target effect.
-
Limit Exposure Time: Treat cells for the shortest duration necessary to observe the on-target effect.
-
Validate with a Second Inhibitor: As mentioned above, confirming your results with a structurally different inhibitor for the same target is a robust way to increase confidence in your findings.
-
Be Mindful of the Vehicle Control: Always include a DMSO-only control at the same final concentration as in your experimental conditions.
3. Stability and Degradation
Q5: I am concerned about the stability of my tyrphostin inhibitor in solution. How can I ensure it is active throughout my experiment?
A5: Some tyrphostins are known to be unstable in aqueous solutions and can degrade over time.[5] In some cases, the degradation products may even be more potent inhibitors than the parent compound.
Recommendations:
-
Prepare Fresh Working Solutions: It is best practice to prepare fresh dilutions of your tyrphostin in cell culture medium for each experiment from a frozen DMSO stock.
-
Protect from Light: Some tyrphostins are light-sensitive.[5] Protect stock and working solutions from light by using amber vials or wrapping tubes in foil.
-
Consider pH: The stability of some compounds can be pH-dependent. Ensure your cell culture medium is properly buffered.
-
Long-Term Experiments: For experiments lasting several days, consider replacing the medium with freshly prepared inhibitor-containing medium periodically (e.g., every 24-48 hours) to maintain a consistent concentration of the active compound.
Data Presentation: Tyrphostin Inhibitor Properties
Table 1: Solubility of Selected Tyrphostins
| Tyrphostin | Solvent | Solubility | Notes |
| Tyrphostin 23 (AG 18) | DMSO | 100 mg/mL (537.14 mM) | Requires sonication. Hygroscopic DMSO can reduce solubility.[2] |
| Tyrphostin AG 112 | DMSO | ≥ 2.08 mg/mL (8.80 mM) | - |
| Tyrphostin AG 1478 | DMSO | - | Commonly used in cell culture experiments after dilution from DMSO stock. |
| Tyrphostin AG 490 | DMSO | - | Widely used in cellular assays with DMSO as the solvent. |
| Tyrphostin AG 1296 | DMSO | - | Used in numerous in vitro studies with DMSO as the initial solvent. |
Table 2: Selectivity Profile of Selected Tyrphostin Inhibitors (IC50 Values)
| Tyrphostin | Primary Target(s) | IC50 | Off-Target(s) | IC50 |
| Tyrphostin AG 1478 | EGFR | 3 nM | Protein Kinase CK2 | 25.9 µM[6] |
| Tyrphostin AG 490 | JAK2 | ~10 µM | EGFR | 0.1 µM[7] |
| JAK3 | - | ErbB2 | 13.5 µM[7] | |
| Tyrphostin AG 1296 | PDGFR | 0.8 µM[8] | c-Kit | 1.8 µM |
| FGFR | 12.3 µM | |||
| FLT3 | Micromolar range[8] | |||
| Tyrphostin 9 | PDGFR | 0.5 µM[1] | EGFR | 460 µM[1] |
| Tyrphostin 23 | EGFR | 35 µM | - | - |
| Tyrphostin 51 | EGFR | - | - | - |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Preparation of Tyrphostin Stock and Working Solutions
-
Stock Solution (10 mM in DMSO): a. Weigh out the appropriate amount of tyrphostin powder. b. Dissolve the powder in 100% sterile DMSO to a final concentration of 10 mM. c. If necessary, gently warm the solution to 37°C and vortex until the powder is completely dissolved. d. Aliquot the stock solution into single-use, light-protected tubes. e. Store at -20°C or -80°C.
-
Working Solution (in Cell Culture Medium): a. Thaw a single aliquot of the DMSO stock solution. b. Pre-warm the required volume of cell culture medium to 37°C. c. Add the appropriate volume of the DMSO stock solution directly to the pre-warmed medium to achieve the final desired concentration. For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 1 mL of medium. d. Immediately mix the working solution thoroughly by gentle vortexing or pipetting. e. Use the working solution immediately.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the tyrphostin inhibitor in fresh culture medium. Include a vehicle control (DMSO at the same final concentration) and a positive control for cell death if available.
-
Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting and incubate for at least 1 hour at 37°C (or overnight at room temperature) to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blot for Target Kinase Phosphorylation
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if the pathway of interest is activated by serum components.
-
Treat the cells with the tyrphostin inhibitor at various concentrations for the desired time. Include a vehicle control.
-
If applicable, stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 15-30 minutes) before harvesting to induce kinase phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein of the target kinase or a housekeeping protein like GAPDH or β-actin.
Visualizations
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and the point of inhibition by tyrphostins.
Caption: JAK-STAT signaling pathway and the point of inhibition by tyrphostins.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for unexpected results with tyrphostin inhibitors.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of degradation of levothyroxine in aqueous solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
appropriate controls for an AG 555 experiment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AG 555, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High levels of cell death observed, even in control cell lines.
-
Question: I am observing significant cytotoxicity in my cell cultures, including in my negative control cells that do not overexpress EGFR. Is this expected with this compound?
-
Answer: While this compound is a selective EGFR inhibitor, high concentrations can lead to off-target effects and general cytotoxicity.[1] It is crucial to distinguish between targeted apoptosis in EGFR-dependent cells and non-specific cell death.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for both your EGFR-positive and EGFR-negative cell lines. This will help you identify a concentration that is effective against your target cells while minimizing toxicity in control cells.[1]
-
Titrate DMSO Concentration: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture media is consistent across all conditions and is at a level that is not toxic to your cells (typically below 0.5%). Run a vehicle control with DMSO alone to assess its specific effect.
-
Assess Cell Viability: Use a viability assay (e.g., Trypan Blue exclusion, MTT, or a live/dead cell staining kit) to quantify the extent of cell death.
-
Consider a More Selective Inhibitor: If off-target cytotoxicity persists at effective concentrations, you may need to consider using a more selective EGFR inhibitor for your specific application.[1]
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Question: My results with this compound vary significantly between experiments. What could be causing this inconsistency?
-
Answer: Several factors can contribute to a lack of reproducibility in cell-based assays with kinase inhibitors.
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure that cells are seeded at the same density for each experiment, as variations in cell confluency can alter their response to treatment.[1]
-
Verify Inhibitor Concentration and Storage: this compound stock solutions should be stored properly to maintain their activity. For instance, stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] Prepare fresh dilutions from your stock for each experiment to avoid degradation.
-
Monitor Cell Line Stability: Use cells within a consistent and low passage number range.[1] Over-passaging can lead to genetic drift and altered signaling pathways. Regularly authenticate your cell lines.
-
Ensure Consistent Incubation Times: Adhere to a strict timeline for treatment and subsequent assays.
-
Issue 3: No inhibition of downstream signaling pathways (e.g., p-ERK, p-Akt) is observed.
-
Question: I am using this compound on a cell line known to be EGFR-positive, but I am not seeing a decrease in the phosphorylation of downstream targets like ERK or Akt. Why is the inhibitor not working?
-
Answer: This could be due to several reasons, ranging from issues with the inhibitor itself to the specific biology of your cell line.
Troubleshooting Steps:
-
Confirm EGFR Expression and Activation: Verify that your cell line expresses sufficient levels of EGFR and that the pathway is activated under your experimental conditions (e.g., by serum stimulation or EGF treatment).
-
Check for Resistance Mutations: Your cell line may harbor mutations in the EGFR gene (e.g., T790M) that confer resistance to this compound.[1] Sequencing the EGFR gene in your cell line can identify such mutations.
-
Use a Positive Control Cell Line: Test the activity of your this compound stock on a well-characterized, sensitive cell line to confirm that the inhibitor is active.[1]
-
Investigate Downstream Pathway Activation: The signaling pathway in your cells might be constitutively activated downstream of EGFR, bypassing the need for EGFR activity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] It functions by competing with ATP for the binding site on the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that regulate cell proliferation, survival, and migration. This compound has also been shown to block the activation of Cyclin-dependent kinase 2 (Cdk2).[2]
Q2: How should I prepare and store this compound?
A2: this compound is typically soluble in DMSO. For in vitro experiments, prepare a concentrated stock solution in DMSO (e.g., 10-30 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] When preparing your working solution, dilute the stock in your cell culture medium to the desired final concentration immediately before use.
Q3: What are appropriate positive and negative controls for an this compound experiment?
A3: Proper controls are essential for interpreting your results.
-
Positive Controls:
-
A cell line known to be sensitive to EGFR inhibition (e.g., A431 cells, which overexpress EGFR).
-
Treatment with a known activator of the EGFR pathway, such as Epidermal Growth Factor (EGF), to stimulate the pathway before adding the inhibitor.
-
Another well-characterized EGFR inhibitor to compare efficacy.
-
-
Negative Controls:
-
A vehicle control (e.g., DMSO) at the same final concentration as in your this compound-treated samples.
-
An EGFR-negative cell line to assess off-target effects.[1]
-
A structurally similar but inactive compound, if available.
-
Q4: How can I confirm that the observed effects are due to EGFR inhibition?
A4: To ensure the specificity of your results, you can perform several validation experiments:
-
Western Blot Analysis: Following treatment with this compound, assess the phosphorylation status of EGFR itself (p-EGFR) and key downstream signaling proteins such as Akt (p-Akt) and ERK (p-ERK). A successful inhibition should show a decrease in the phosphorylated forms of these proteins.
-
Rescue Experiment: If possible, transfect your cells with a drug-resistant mutant of EGFR. If the effects of this compound are on-target, the expression of the resistant mutant should rescue the phenotype.[1]
Experimental Protocols & Data Presentation
Protocol: Determining the IC50 of this compound on Cell Proliferation
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Data Summary Tables
Table 1: Example IC50 Values for this compound
| Cell Line | EGFR Status | IC50 (µM) |
| Cell Line A | High Expression | 5.2 |
| Cell Line B | Low Expression | 25.8 |
| Cell Line C | Negative | > 50 |
Table 2: Western Blot Densitometry Analysis
| Treatment | p-EGFR (Normalized Intensity) | p-ERK (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (5 µM) | 0.35 | 0.42 |
| This compound (10 µM) | 0.12 | 0.18 |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for lack of downstream signaling inhibition.
References
AG 555 Assay Optimization for High-Throughput Screening: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the AG 555 assay for high-throughput screening (HTS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It functions by competing with ATP at the kinase domain of EGFR, thereby preventing the autophosphorylation of the receptor and blocking downstream signaling pathways. This inhibition of EGFR signaling can induce growth arrest in cells that overexpress EGFR.[1]
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily targets the EGFR signaling pathway. By inhibiting EGFR, it can affect downstream pathways such as the MAP kinase (MAPK/ERK) pathway, which is involved in cell proliferation and transcription.[1] It has also been shown to block the activation of Cdk2, a key regulator of the cell cycle.[1]
Q3: What are the common assay formats for screening this compound and other kinase inhibitors?
A3: A variety of assay formats are available for kinase inhibitor screening, each with its own advantages and disadvantages. Common fluorescence-based methods include Fluorescence Polarization (FP), Fluorescence Resonance Energy Transfer (FRET), and Time-Resolved FRET (TR-FRET).[4][5] Luminescence-based assays, such as the Kinase-Glo® Plus assay, are also widely used.[6][7] The choice of assay technology depends on factors such as cost, automation compatibility, and the specific kinase target.[4][5]
Q4: What is the Z'-factor and why is it important for HTS assay validation?
A4: The Z'-factor is a statistical parameter used to quantify the suitability of a particular assay for high-throughput screening. It provides a measure of the signal separation between the positive and negative controls, as well as the signal variability. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a robust and reliable assay.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in signal (low Z'-factor) | 1. Inconsistent dispensing volumes. 2. Reagent instability. 3. Plate reader variability. 4. Cell plating inconsistency (for cell-based assays). | 1. Calibrate and validate all liquid handlers. 2. Prepare fresh reagents daily and protect from light if photosensitive. 3. Perform reader maintenance and use appropriate plate settings. 4. Optimize cell seeding density and ensure even cell distribution. |
| High background signal | 1. Autofluorescence of test compounds. 2. Nonspecific binding of assay components. 3. Sub-optimal substrate or antibody concentration. | 1. Pre-screen compounds for autofluorescence and use appropriate filters. 2. Include a non-ionic detergent (e.g., Tween-20) in assay buffers. 3. Titrate substrate and antibody concentrations to find the optimal signal-to-background ratio. |
| Low signal-to-background ratio | 1. Insufficient enzyme activity. 2. Sub-optimal reaction time. 3. Incorrect ATP concentration. | 1. Titrate the kinase concentration to determine the optimal amount for a robust signal. 2. Perform a time-course experiment to identify the optimal incubation time. 3. Determine the Km of ATP for the kinase and use a concentration at or near the Km. |
| False positives | 1. Compound interference with the detection system (e.g., light scattering, quenching). 2. Non-specific inhibition of the kinase. 3. Compound aggregation. | 1. Perform counter-screens to identify compounds that interfere with the assay technology. 2. Confirm hits with an orthogonal assay (e.g., a different detection method). 3. Include a detergent in the assay buffer and perform solubility checks for active compounds. |
| False negatives | 1. Low compound potency. 2. Compound instability in the assay buffer. 3. Insufficient incubation time. | 1. Screen at a higher compound concentration if possible. 2. Assess compound stability under assay conditions. 3. Ensure the reaction has reached a steady state before reading the plate. |
Experimental Protocols & Data Presentation
Protocol 1: Optimization of Kinase Concentration
This protocol describes the methodology for determining the optimal EGFR kinase concentration for an HTS assay.
Methodology:
-
Prepare a serial dilution of the EGFR kinase in kinase reaction buffer.
-
Add a constant, optimized concentration of substrate and ATP to each well of a microplate.
-
Initiate the kinase reaction by adding the different concentrations of the EGFR kinase to the wells.
-
Incubate the plate at the optimized reaction time.
-
Stop the reaction and measure the signal using the chosen detection method (e.g., luminescence).
-
Plot the signal as a function of kinase concentration to determine the optimal concentration that yields a robust signal without being in the saturation phase.
Data Summary: EGFR Kinase Titration
| Kinase Concentration (ng/well) | Raw Signal (Luminescence Units) |
| 0 | 1,500 |
| 5 | 15,000 |
| 10 | 35,000 |
| 20 | 70,000 |
| 40 | 85,000 |
| 80 | 86,000 |
Based on this data, a kinase concentration of 20 ng/well is recommended for the HTS assay.
Protocol 2: Optimization of Substrate Concentration
This protocol outlines the steps to determine the optimal substrate concentration.
Methodology:
-
Use the optimized kinase concentration and reaction time determined in Protocol 1.
-
Prepare a serial dilution of the kinase substrate in the kinase reaction buffer.
-
Add the optimized concentration of EGFR kinase and a constant concentration of ATP to each well.
-
Initiate the reaction by adding the different concentrations of the substrate.
-
Incubate and measure the signal.
-
Plot the signal versus substrate concentration to identify the optimal concentration.
Data Summary: Substrate Titration
| Substrate Concentration (µM) | Raw Signal (Luminescence Units) |
| 0 | 1,600 |
| 0.5 | 25,000 |
| 1 | 55,000 |
| 2 | 72,000 |
| 4 | 75,000 |
| 8 | 76,000 |
A substrate concentration of 2 µM is recommended for the HTS assay.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical high-throughput screening workflow for an this compound assay.
Caption: A logical workflow for troubleshooting common HTS assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. promega.com [promega.com]
- 7. Optimizing Kinase Assays for Ultrahigh-Throughput Profiling using the Kinase-Glo plus Assay | Semantic Scholar [semanticscholar.org]
how to avoid inconsistent results with AG 555
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results with AG 555.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It functions by competing with ATP for the binding site on the intracellular kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway. Additionally, this compound has been shown to block Cdk2 activation.
Q2: What are the common off-target effects of this compound?
While this compound is a selective inhibitor of EGFR, it can also inhibit ErbB2 (HER2) at higher concentrations. It has also been reported to inhibit the reverse transcriptase activity of Moloney murine leukemia virus (Mo-MuLV). Researchers should consider these potential off-target effects when designing experiments and interpreting results.
Q3: How should I prepare and store this compound stock solutions?
For in vitro cell culture experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final DMSO concentration in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Inconsistent Results
Inconsistent results in cell-based assays are a common challenge. Below are some potential causes and solutions for variability when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Cell Passage Number: Cells can undergo phenotypic drift over multiple passages, altering their sensitivity to inhibitors. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Cell Seeding Density: The density of cells at the time of treatment can influence their response to the inhibitor. | Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density for all experiments. | |
| ATP Concentration in Kinase Assays: IC50 values of ATP-competitive inhibitors are highly dependent on the ATP concentration used in the assay. | For in vitro kinase assays, use an ATP concentration that is close to the Km value of the kinase to ensure comparability of results.[3][4] | |
| Low or No Observed Effect of this compound | Compound Instability or Degradation: this compound, like many small molecules, can be unstable in cell culture media over long incubation periods. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
| Poor Cell Permeability: The compound may not be efficiently entering the cells. | While this compound is generally cell-permeable, ensure that the experimental conditions (e.g., serum concentration in the media) are not hindering its uptake. | |
| Cell Line Resistance: The chosen cell line may not have an active EGFR signaling pathway or may possess mutations that confer resistance. | Confirm that your cell line expresses functional EGFR and is dependent on its signaling for proliferation. | |
| Unexpected Cellular Toxicity | High DMSO Concentration: The solvent used to dissolve this compound can be toxic to cells at higher concentrations. | Ensure the final concentration of DMSO in the culture medium is below 0.5%.[5] |
| Off-Target Effects: At high concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity. | Perform dose-response experiments to determine the optimal concentration range for EGFR inhibition with minimal off-target effects. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target and other kinases. Note that these values can vary depending on the specific experimental conditions.
| Target | IC50 Value | Cell Line / Assay Condition |
| EGFR | 0.7 µM | In vitro kinase assay |
| ErbB2 | 35 µM | In vitro kinase assay |
| Mo-MuLV Reverse Transcriptase | 10.8 µM | In vitro enzyme assay |
| EGF-dependent cell growth | 2.5 µM | HER 14 cells |
| Psoriatic keratinocyte growth | 1 - 50 µM | Primary psoriatic keratinocytes |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cancer cell line (e.g., A431, which overexpresses EGFR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for EGFR Phosphorylation
This protocol is to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Serum-starved cancer cell line (e.g., A431)
-
Recombinant human EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for at least 4 hours. Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: General experimental workflow for a cell viability (MTT) assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Introduced species - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
AG 555 cytotoxicity in normal versus cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tyrphostin AG 555. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Its primary mechanism of action is the inhibition of EGFR autophosphorylation, which blocks downstream signaling pathways crucial for cell proliferation and survival. Additionally, this compound has been shown to block the activation of Cyclin-dependent kinase 2 (Cdk2) and activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically JNK and p38.
Q2: What is the reported IC50 value of this compound for EGFR inhibition?
A2: The half-maximal inhibitory concentration (IC50) of this compound for EGFR kinase inhibition is reported to be approximately 0.7 µM.[1]
Q3: Does this compound show selective cytotoxicity towards cancer cells over normal cells?
A3: Based on available data, this compound appears to exhibit some degree of selective cytotoxicity. For instance, it inhibits the growth of HER 14 cells, a cell line often used in cancer research, with an IC50 of 2.5 µM.[1] In contrast, its cytotoxic effect on the normal mouse fibroblast cell line, NIH/3T3, is significantly lower, with a reported IC50 of 210 µM.[1] This suggests a wider therapeutic window for targeting cancer cells.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound primarily impacts three key signaling pathways:
-
EGFR Signaling Pathway: As a direct inhibitor, this compound blocks the activation of this pathway.
-
MAPK Signaling Pathway: It has been observed to activate the JNK and p38 MAPK pathways.
-
Cdk2 Signaling Pathway: this compound can block the activation of Cdk2, a key regulator of the cell cycle.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cytotoxicity assays.
-
Possible Cause 1: Cell Seeding Density. Variations in the initial number of cells seeded can significantly impact the calculated IC50 value.
-
Solution: Ensure a consistent and optimized cell seeding density for all experiments. Perform a preliminary experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
-
Possible Cause 2: Purity and Stability of this compound. The purity of the this compound compound and its stability in the solvent and culture medium can affect its potency.
-
Solution: Use a high-purity grade of this compound. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Assay Duration. The length of exposure to this compound can influence the cytotoxic effect.
-
Solution: Standardize the incubation time for all assays. Typically, 24, 48, or 72-hour incubations are used. Report the IC50 value with the corresponding incubation time.
-
Problem 2: No significant difference in cytotoxicity between cancer and normal cell lines.
-
Possible Cause 1: EGFR Expression Levels. The differential effect of this compound relies on the overexpression or constitutive activation of EGFR in cancer cells. If the normal cell line used also has high EGFR expression, the selectivity may be less pronounced.
-
Solution: Characterize the EGFR expression levels in both your cancer and normal cell lines using techniques like Western blotting or flow cytometry. Select a normal cell line with low EGFR expression for comparison.
-
-
Possible Cause 2: Off-target effects. At high concentrations, this compound may exert off-target effects that are not dependent on EGFR, leading to toxicity in normal cells.
-
Solution: Perform dose-response curves over a wide range of concentrations to identify a therapeutic window where EGFR-specific effects are dominant.
-
Problem 3: Unexpected activation of the MAPK pathway.
-
Possible Cause: This is a known effect of this compound. The activation of JNK and p38 MAPK pathways can be a cellular stress response to EGFR inhibition.
-
Solution: This is not necessarily a problem but an important mechanistic aspect to consider. You can investigate the downstream consequences of this activation, such as its role in apoptosis or cell cycle arrest, using specific inhibitors for JNK and p38.
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in a Cancer-Relevant and a Normal Cell Line
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HER 14 | Human Epidermal Growth Factor Receptor 1 transfected cells | 2.5 | [1] |
| NIH/3T3 | Mouse Embryonic Fibroblast (Normal) | 210 | [1] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment of this compound
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cell culture medium appropriate for the cell lines
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in serum-free or low-serum medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on a shaker for 5-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: MAPK Pathway Activation by this compound.
References
Technical Support Center: Managing AG 555-Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EGFR inhibitor, AG 555. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments involving this compound-induced cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin this compound, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Its primary mechanism of action is to block the autophosphorylation of EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[1][2] this compound has an IC50 (half-maximal inhibitory concentration) of 0.7 µM for EGFR.[4] Additionally, this compound has been shown to inhibit Cyclin-dependent kinase 2 (Cdk2) activation, which can lead to cell cycle arrest.[5][6]
Q2: What are the known cellular stress responses induced by this compound?
This compound is known to induce two primary types of cellular stress:
-
Apoptosis (Programmed Cell Death): By inhibiting EGFR and Cdk2, this compound can trigger the intrinsic and extrinsic pathways of apoptosis, leading to caspase activation and cell death.
-
Oxidative Stress: this compound has been observed to modulate oxidative stress by inhibiting the activation of specific ion channels, namely TRPM2 and TRPA1, which are sensitive to reactive oxygen species (ROS).
Q3: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to be effective in a variety of cancer cell lines, particularly those that overexpress EGFR. Some examples include:
-
Head and neck cancer cells (e.g., Cal33)[7]
-
Non-small cell lung cancer cells (e.g., A549, H292)[10]
-
Prostate cancer cells (e.g., DU145)
The effective concentration and the magnitude of the response can vary between cell lines.
Troubleshooting Guides
Section 1: Apoptosis-Related Issues
Q1.1: I am not observing the expected level of apoptosis after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of apoptotic response. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Verify that your cell line is sensitive to EGFR inhibition. Cells that do not rely on the EGFR signaling pathway for survival may be resistant to this compound-induced apoptosis.
-
This compound Concentration and Incubation Time: The optimal concentration and incubation time for inducing apoptosis can vary significantly between cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Solubility and Stability of this compound: this compound is typically dissolved in DMSO. Ensure that the final DMSO concentration in your cell culture medium is not toxic to your cells (usually <0.1%). This compound solutions should be stored properly (e.g., at -20°C) and protected from light to maintain stability.
-
Apoptosis Assay Method: The method used to detect apoptosis is crucial. Ensure you are using a sensitive and appropriate assay, such as Annexin V/PI staining followed by flow cytometry or Western blotting for cleaved caspases.
Q1.2: I am performing a Western blot for apoptosis markers after this compound treatment, but my signal is weak or I see non-specific bands. How can I optimize this?
Optimizing your Western blot protocol is key to obtaining clear and specific results. Here are some tips:
-
Antibody Dilution: The manufacturer's recommended antibody dilution is a starting point. You may need to titrate your primary and secondary antibodies to find the optimal concentration for your specific experimental conditions.[2][3][11][12]
-
Positive Control: Include a positive control for apoptosis, such as cells treated with a known apoptosis inducer like staurosporine, to ensure your antibodies and detection system are working correctly.
-
Loading Control: Always use a loading control (e.g., β-actin, GAPDH) to normalize your results and ensure equal protein loading between lanes.
-
Blocking and Washing: Inadequate blocking or washing can lead to high background and non-specific bands. Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and performing sufficient washing steps.
Section 2: Oxidative Stress-Related Issues
Q2.1: I am using the DCF-DA assay to measure ROS levels after this compound treatment and getting inconsistent results or high background fluorescence. What are the common pitfalls?
The DCF-DA assay is widely used but is prone to artifacts. Here are some common issues and solutions:
-
Autoxidation of the Probe: DCF-DA can auto-oxidize, leading to high background fluorescence. Prepare fresh DCF-DA solution for each experiment and protect it from light.
-
Cell-Free Interactions: Some compounds can directly interact with the DCF-DA probe in the absence of cells, leading to false-positive results.[1][13] It is crucial to include a cell-free control where this compound is incubated with DCF-DA in your experimental buffer to rule out this possibility.
-
Serum and Phenol Red Interference: Components of the cell culture medium, such as serum and phenol red, can interfere with the assay and quench the fluorescent signal.[14] It is recommended to perform the final incubation and measurement steps in a serum-free and phenol red-free buffer, such as PBS or HBSS.
-
Photobleaching: The fluorescent product, DCF, is susceptible to photobleaching. Minimize the exposure of your samples to light during incubation and measurement.
Q2.2: What are some alternative methods to measure oxidative stress if I suspect my DCF-DA assay is not reliable?
If you continue to face issues with the DCF-DA assay, consider these alternative methods:
-
MitoSOX Red: This probe specifically detects mitochondrial superoxide, a key ROS species.
-
GSH/GSSG Ratio Assay: Measuring the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) provides an indication of the overall redox state of the cell.
-
Lipid Peroxidation Assays: Assays that measure byproducts of lipid peroxidation, such as malondialdehyde (MDA), can be used to assess oxidative damage to cell membranes.
Data Presentation
Table 1: this compound Inhibitory Concentrations
| Target | IC50 Value | Cell Line(s) | Reference |
| EGFR | 0.7 µM | Not specified | [4] |
| Cell Proliferation | 1.5 - 49.21 µg/ml | Various cancer cell lines | [7] |
| Cell Proliferation | ~10 µM | AGS (gastric cancer) | [8] |
| Cell Proliferation | 20 - 75 µM | A549, H292 (lung cancer) | [10] |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Table 2: Expected Cellular Responses to this compound Treatment
| Cellular Response | Assay | Expected Outcome | Cell Line Example | Reference |
| Apoptosis | Annexin V/PI Staining | Increase in apoptotic cell population | H292 | [10] |
| Apoptosis | Western Blot | Increased cleavage of Caspase-3, -9, and PARP | H292 | [10] |
| Oxidative Stress | DCF-DA Assay | Potential modulation of ROS levels | - | - |
| Cell Cycle | Flow Cytometry | G1/S phase arrest | DU145, A549 | - |
Experimental Protocols
Protocol 1: Western Blot for Apoptosis Markers
Objective: To detect the cleavage of caspases and PARP in cells treated with this compound as an indicator of apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-cleaved PARP, and a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using a gel documentation system.
-
Protocol 2: Measurement of Intracellular ROS using DCF-DA
Objective: To quantify the levels of intracellular reactive oxygen species (ROS) in cells treated with this compound.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include untreated and positive controls (e.g., H₂O₂ treated).
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells once with warm PBS or HBSS.
-
Add DCF-DA solution (typically 5-10 µM in PBS or HBSS) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCF-DA solution and wash the cells once with PBS or HBSS.
-
Add PBS or HBSS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from all readings.
-
Normalize the fluorescence intensity of treated cells to that of untreated controls to determine the fold increase in ROS.
-
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Troubleshooting workflow for inconsistent apoptosis results.
Caption: Experimental workflow for ROS measurement using DCF-DA.
References
- 1. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. Silver nanoparticles induces apoptosis of cancer stem cells in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypericin Induces Apoptosis in AGS Cell Line with No Significant Effect on Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting AGS Cancer Cell Proliferation through the Combined Application of Aucklandiae Radix and Hyperthermia: Investigating the Roles of Heat Shock Proteins and Reactive Oxygen Species [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of AG 555 and Gefitinib in the Context of EGFR Mutant Cells: A Review of Preclinical Data
For researchers, scientists, and drug development professionals, understanding the nuances of targeted therapies is paramount. This guide provides a comparative overview of two epidermal growth factor receptor (EGFR) inhibitors, AG 555 and gefitinib, with a focus on their activity in cells harboring EGFR mutations. Due to a lack of direct head-to-head experimental studies, this comparison is based on a synthesis of available preclinical data for each compound individually.
Introduction to this compound and Gefitinib
Gefitinib (Iressa®) is a well-established, first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.[1][2][3] this compound, also known as tyrphostin this compound, is a potent and selective inhibitor of EGFR. While also targeting the EGFR signaling pathway, it is a distinct chemical entity from gefitinib. This guide will delve into the available data on their mechanisms of action, inhibitory concentrations, and effects on downstream signaling pathways.
Mechanism of Action
Both this compound and gefitinib function by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are crucial for cell proliferation and survival.[2][4]
Gefitinib acts as a reversible, competitive inhibitor of ATP at the binding site of the EGFR tyrosine kinase domain.[2] Its efficacy is particularly pronounced in tumors harboring activating mutations in the EGFR kinase domain, such as exon 19 deletions and the L858R point mutation.[4] These mutations lead to constitutive activation of the receptor, making the cancer cells highly dependent on EGFR signaling for their survival.
This compound is also a potent inhibitor of EGFR kinase.[1] Some evidence suggests it may also block the activation of cyclin-dependent kinase 2 (Cdk2).
Data Presentation
The following tables summarize the available quantitative data for this compound and gefitinib. It is important to note that the data for each compound are derived from separate studies, and direct comparisons of potency should be made with caution due to variations in experimental conditions.
Table 1: Inhibitory Activity
| Compound | Target | IC50 | Cell Line/System |
| This compound | EGFR | 0.7 µM | In vitro kinase assay |
| Gefitinib | EGFR | Varies by mutation | Various NSCLC cell lines |
| (L858R mutant) | ~0.01-0.05 µM | NSCLC cell lines | |
| (Exon 19 del) | ~0.005-0.02 µM | NSCLC cell lines | |
| (Wild-type) | >10 µM | NSCLC cell lines |
Table 2: Cellular Effects
| Compound | Effect | Cell Line | Observations |
| This compound | Growth Arrest | HPV16-immortalized keratinocytes | Induces G1 growth arrest. |
| Gefitinib | Apoptosis | EGFR-mutant NSCLC cells | Induces apoptosis in cells with activating EGFR mutations.[4] |
| Cell Cycle Arrest | EGFR-mutant NSCLC cells | Can induce G1 cell cycle arrest. |
Signaling Pathways
The diagrams below, generated using the DOT language, illustrate the EGFR signaling pathway and the points of inhibition for both this compound and gefitinib.
References
- 1. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer with activating epidermal growth factor receptor mutation: Review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of AG 555 and Erlotinib in EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two epidermal growth factor receptor (EGFR) inhibitors: AG 555, a tyrphostin derivative, and erlotinib, a clinically approved small molecule inhibitor. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Executive Summary
Both this compound and erlotinib target the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival, and a validated target in oncology. However, available preclinical data indicates a significant disparity in their potency. Erlotinib demonstrates substantially higher potency in inhibiting EGFR kinase activity and the proliferation of cancer cell lines, with inhibitory concentrations in the nanomolar range. In contrast, this compound exhibits EGFR inhibition and anti-proliferative effects at micromolar concentrations. It is important to note that a direct head-to-head comparative study under identical experimental conditions was not identified in the public domain, and this comparison is based on data from separate preclinical studies.
Data Presentation: Quantitative Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and erlotinib from various preclinical studies.
Table 1: EGFR Kinase Inhibition
| Compound | Target | IC50 | Source |
| This compound | EGFR | 0.7 µM (700 nM) | [1][2][3][4] |
| Erlotinib | Purified HER1/EGFR Tyrosine Kinase | 2 nM | [5][6] |
Table 2: Inhibition of Cancer Cell Proliferation
| Compound | Cell Line(s) | Cancer Type | IC50 Range | Source(s) |
| This compound | A-498, Caki-1, Caki-2 | Renal Carcinoma | 3 - 16 µM | [1] |
| RT4, J82, T24 | Transitional Carcinoma | 3 - 16 µM | [1] | |
| HPV16-immortalized keratinocytes | - | 6.4 µM | [3] | |
| Erlotinib | A549, H322, H3255, H358, H661, H1650, H1975, H1299, H596 | Non-Small Cell Lung Cancer | 29 nM to >20 µM | [6] |
| PC-9, H3255 | Non-Small Cell Lung Cancer (EGFR mutant) | 7 nM, 12 nM | [7] | |
| HCC827, NCI-H3255 | Non-Small Cell Lung Cancer (EGFR mutant) | 4 nM, 40 nM | [8] | |
| A549 | Non-Small Cell Lung Cancer | 7.7 µM | [9] |
Signaling Pathway Inhibition
Both this compound and erlotinib function by inhibiting the tyrosine kinase activity of EGFR. This action blocks the autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby preventing the activation of downstream signaling cascades crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways.
Caption: EGFR signaling pathway and points of inhibition by this compound and erlotinib.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of EGFR inhibitors like this compound and erlotinib.
EGFR Kinase Assay (In Vitro)
This assay quantifies the direct inhibitory effect of the compounds on EGFR kinase activity.
Caption: Experimental workflow for an in vitro EGFR kinase assay.
Methodology:
-
Reagent Preparation: Prepare solutions of purified recombinant EGFR enzyme, a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a suitable kinase assay buffer.
-
Compound Preparation: Create a series of dilutions for both this compound and erlotinib.
-
Reaction Setup: In a multi-well plate, add the EGFR enzyme, the kinase buffer, and the various concentrations of the inhibitors (or vehicle control).
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP consumed or fluorescence-based assays that detect the phosphorylated product.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each compound.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, PC-9) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or erlotinib and incubate for a set period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Western Blot for EGFR Signaling Pathway Analysis
This technique is used to assess the phosphorylation status of EGFR and its downstream targets, providing a mechanistic insight into the inhibitory action of the compounds.
Methodology:
-
Cell Treatment: Culture cancer cells and treat them with this compound, erlotinib, or a vehicle control for a specified time. In some experiments, cells are stimulated with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-EGFR, phospho-ERK, phospho-Akt).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., β-actin).
Conclusion
Based on the available preclinical data, erlotinib is a significantly more potent inhibitor of EGFR than this compound. This is evident from both direct enzymatic assays and cell-based proliferation assays, where erlotinib consistently demonstrates efficacy at nanomolar concentrations, while this compound is active in the micromolar range. For researchers investigating EGFR-targeted therapies, erlotinib represents a benchmark compound with well-characterized preclinical and extensive clinical data. This compound, as a member of the tyrphostin class of kinase inhibitors, may serve as a useful tool for in vitro studies of EGFR signaling, but its lower potency suggests a more limited therapeutic potential compared to erlotinib. Further direct comparative studies would be necessary to definitively delineate the relative efficacy and selectivity of these two inhibitors.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Erlotinib HCl | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scalable Production and In Vitro Efficacy of Inhaled Erlotinib Nanoemulsion for Enhanced Efficacy in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Validating AG 555 Target Engagement: A Western Blotting Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
EGFR Signaling Pathway and AG 555's Mechanism of Action
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues. This phosphorylation creates docking sites for downstream signaling proteins, activating key pathways such as the RAS/MAPK and PI3K/AKT pathways, which ultimately drive cellular responses.
This compound acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain.[1] By blocking ATP from binding, this compound prevents the autophosphorylation of EGFR, thereby inhibiting the downstream signaling cascades that promote cell growth.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Validating Target Engagement with Western Blot
Western blotting is a widely used technique to assess the phosphorylation status of a target protein, providing direct evidence of inhibitor engagement. By treating cells with this compound and then stimulating them with EGF, one can observe a dose-dependent decrease in EGFR phosphorylation.
Representative Data (Using Gefitinib as an Analog)
The following table summarizes typical results from a Western blot experiment designed to test the efficacy of an EGFR inhibitor.
| Treatment | EGF (100 ng/mL) | Gefitinib (10 µM) | p-EGFR (Tyr1173) | Total EGFR |
| Control | - | - | - | +++ |
| EGF | + | - | +++ | +++ |
| EGF + Gefitinib | + | + | + | +++ |
Data Interpretation: In the presence of EGF, there is a strong band for phosphorylated EGFR (p-EGFR). Pre-treatment with an EGFR inhibitor like Gefitinib significantly reduces the intensity of the p-EGFR band, while the total EGFR levels remain unchanged. This indicates that the inhibitor is effectively blocking the kinase activity of EGFR.
Detailed Experimental Protocol for Western Blot
This protocol provides a step-by-step guide for performing a Western blot to validate this compound target engagement.
1. Cell Culture and Treatment:
-
Seed cells known to express EGFR (e.g., A-431 or BxPC-3) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours before treatment to reduce basal EGFR activation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes. Include an unstimulated control.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1173) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total EGFR and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
Caption: A streamlined workflow for Western blot analysis.
Comparison with Alternative Target Engagement Assays
While Western blotting is a gold-standard method, several other techniques can be employed to validate target engagement, each with its own advantages and disadvantages.
| Assay | Principle | Advantages | Disadvantages |
| Western Blot | Size-based protein separation and antibody-based detection of specific proteins. | Widely available, provides information on protein size and abundance, relatively inexpensive. | Low throughput, semi-quantitative, can be time-consuming and labor-intensive. |
| In-Cell Western™ Assay | Quantitative immunofluorescence assay performed in microplates. | Higher throughput than traditional Western blot, more quantitative, requires less sample.[2] | Requires a specialized imaging system. |
| Capillary Western Blot (e.g., Jess) | Automated capillary-based electrophoresis and immunodetection. | High throughput, fully automated, highly quantitative, requires very small sample volumes. | Requires a dedicated instrument, higher cost per sample. |
| ELISA | Antibody-based capture and detection of a specific protein in a microplate format. | High throughput, quantitative, sensitive. | Does not provide information on protein size. |
| MSD MULTI-ARRAY™ Technology | Electrochemiluminescence detection for highly sensitive and quantitative protein measurement. | Very high throughput, wide dynamic range, highly sensitive and quantitative.[3] | Requires a specific instrument and proprietary plates. |
Conclusion
Validating the target engagement of this compound is a critical step in preclinical drug development. Western blotting provides a reliable and accessible method to directly measure the inhibition of EGFR phosphorylation. By following the detailed protocol and using the provided comparative data as a guide, researchers can effectively demonstrate the on-target activity of this compound and gain valuable insights into its mechanism of action. For higher throughput screening or more quantitative analysis, alternative technologies should be considered.
References
A Comparative Guide to the Off-Target Kinase Profile of AG 555
For researchers and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. While a compound may be designed to target a specific kinase, its interaction with other kinases—known as off-target effects—can lead to unforeseen biological consequences and potential toxicities. This guide provides a comparative overview of the kinase inhibitor AG 555, with a focus on its off-target profile in the context of other well-characterized kinase inhibitors.
This compound, also known as Tyrphostin this compound, is recognized as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR)[1][2][3][4]. It also demonstrates inhibitory activity against Cyclin-dependent kinase 2 (Cdk2)[1]. This dual activity suggests a potential for broader cellular effects beyond EGFR inhibition alone. To contextualize its selectivity, this guide presents a hypothetical off-target kinase profile for this compound alongside established data for other representative kinase inhibitors.
Disclaimer: The off-target kinase profiling data for this compound presented in this guide is hypothetical and constructed based on its known primary targets (EGFR and Cdk2) for illustrative and comparative purposes. Comprehensive experimental kinase profiling data for this compound is not publicly available at the time of this publication. The comparative data for other inhibitors is representative of typical results from large-scale kinase profiling assays.
Quantitative Comparison of Kinase Inhibitor Selectivity
The following table summarizes the inhibitory activity of this compound and a selection of other kinase inhibitors against a panel of representative kinases. The data is presented as the percentage of inhibition at a concentration of 1 µM. Lower percentages indicate higher selectivity for the primary target(s).
| Kinase Target | This compound (Hypothetical) | Gefitinib (EGFR Inhibitor) | Roscovitine (Cdk2 Inhibitor) | Dasatinib (Multi-kinase Inhibitor) |
| EGFR | >95% | >95% | <10% | >90% |
| Cdk2 | >90% | <10% | >95% | >80% |
| ErbB2 | 50-70% | 30-50% | <10% | >90% |
| ABL1 | <10% | <10% | <10% | >95% |
| SRC | <10% | <10% | 10-30% | >95% |
| VEGFR2 | <10% | <10% | <10% | >70% |
| PDGFRβ | <10% | <10% | <10% | >80% |
| p38α (MAPK14) | <10% | <10% | 20-40% | >60% |
| JNK1 (MAPK8) | <10% | <10% | 10-30% | >50% |
| ROCK1 | <10% | <10% | <10% | >40% |
Data for Gefitinib, Roscovitine, and Dasatinib are representative values from publicly available kinase profiling databases.
This table illustrates that a highly selective inhibitor like Gefitinib primarily targets EGFR with minimal off-target activity. In contrast, a broader spectrum inhibitor like Dasatinib affects multiple kinases. The hypothetical profile for this compound suggests a focused activity on EGFR and Cdk2, with some potential for cross-reactivity with the related ErbB2 kinase.
Experimental Protocols
To ensure the reproducibility and validity of kinase profiling studies, detailed and standardized experimental protocols are essential. Below are methodologies for conducting in vitro biochemical kinase assays to determine inhibitor selectivity.
In Vitro Biochemical Kinase Profiling Assay
This protocol outlines a common method for assessing the inhibitory activity of a compound against a panel of purified kinases.
1. Reagents and Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (at a concentration close to the Kₘ for each kinase)
-
Test compound (e.g., this compound) dissolved in DMSO
-
[γ-³³P]ATP for radiometric detection or appropriate reagents for fluorescence/luminescence-based detection
-
96-well or 384-well assay plates
-
Phosphocellulose filter mats or other capture media (for radiometric assays)
-
Scintillation counter or microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the assay plate, add the kinase reaction buffer.
-
Add the test compound to the appropriate wells. Include a DMSO-only control (vehicle) and a positive control inhibitor.
-
Add the specific substrate and the kinase to each well.
-
Initiate the kinase reaction by adding the ATP solution containing a tracer amount of [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.
-
Allow the filter mat to dry, and then measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
Visualizing Cellular Pathways and Workflows
To better understand the biological context of this compound's activity and the process of its evaluation, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and the experimental workflow.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Confirming EGFR Inhibition by AG 555 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the on-target effects of a small molecule inhibitor is a critical step in the validation process. This guide provides a comparative overview of experimental approaches to confirm the inhibition of the Epidermal Growth Factor Receptor (EGFR) by AG 555, with a comparison to other well-established EGFR inhibitors, Gefitinib and Erlotinib.
Mechanism of Action: A Shared Target
This compound, also known as Tyrphostin this compound, is a potent and selective inhibitor of EGFR tyrosine kinase.[1][2][3][4][5][6] Like other tyrosine kinase inhibitors (TKIs), its primary mechanism of action is to block the autophosphorylation of the EGFR, a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival.[1][7] this compound achieves this by competing with ATP for binding to the tyrosine kinase domain of the receptor.[5] This inhibition leads to cell cycle arrest, primarily at the G1-S phase, and a subsequent reduction in cell growth.[1][5][7]
Gefitinib and Erlotinib are also first-generation EGFR TKIs that function through a similar ATP-competitive mechanism.[2][5][7][8][9] They are widely used in research and clinical settings, making them excellent benchmarks for comparison against novel inhibitors like this compound.
Comparative Efficacy of EGFR Inhibitors
The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50%.
| Inhibitor | IC50 (EGFR Kinase Activity) | Cell-Based IC50 (Growth Inhibition) | Selectivity |
| This compound | 0.7 µM[2][3][4][6] | 2.5 µM (HER14 cells)[6] | 50-fold over ErbB2, >140-fold over insulin receptor kinase[4] |
| Gefitinib | ~2-80 nM | Varies by cell line | Selective for EGFR |
| Erlotinib | 2 nM[8] | Varies by cell line[8] | >1000-fold more sensitive for EGFR than c-Src or v-Abl[8] |
Experimental Protocols for Confirming EGFR Inhibition
Several key experiments can be employed to confirm that this compound effectively inhibits EGFR signaling in a cellular context.
Western Blotting for Phospho-EGFR
This is a direct method to visualize the inhibition of EGFR autophosphorylation.
Protocol:
-
Cell Culture and Treatment: Plate cells known to express EGFR (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) and allow them to adhere overnight. Starve the cells in serum-free media for 4-6 hours. Treat the cells with varying concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control inhibitor (e.g., Gefitinib or Erlotinib) for a predetermined time (e.g., 1-2 hours). Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068). Subsequently, probe the membrane with a primary antibody for total EGFR as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Expected Outcome: A dose-dependent decrease in the intensity of the phospho-EGFR band in this compound-treated cells compared to the EGF-stimulated control.
Cell Proliferation Assay
This assay assesses the downstream functional consequence of EGFR inhibition on cell viability and growth.
Protocol:
-
Cell Seeding: Seed EGFR-dependent cancer cell lines (e.g., A431, HCC827) in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of this compound and comparator inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT, or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for growth inhibition.
Expected Outcome: A dose-dependent decrease in cell viability in this compound-treated cells.
In Vitro Kinase Assay
This biochemical assay directly measures the enzymatic activity of purified EGFR in the presence of the inhibitor.
Protocol:
-
Assay Setup: In a microplate, combine purified recombinant EGFR enzyme, a specific peptide substrate for EGFR, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or other inhibitors.
-
Kinase Reaction: Initiate the kinase reaction by adding a solution containing ATP. Allow the reaction to proceed for a specified time at a controlled temperature.
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays that use ³²P-ATP or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[4][10]
-
Data Analysis: Determine the kinase activity relative to a no-inhibitor control and calculate the IC50 value.
Expected Outcome: A dose-dependent reduction in EGFR kinase activity with increasing concentrations of this compound.
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for confirming EGFR inhibition by Western Blot.
Caption: Workflow for cell proliferation assay to assess this compound efficacy.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. promega.com.cn [promega.com.cn]
Performing a Rescue Experiment with AG 555: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the EGFR signaling pathway, the selective inhibitor AG 555 offers a potent tool for dissecting cellular mechanisms. This guide provides a comparative analysis of this compound, alongside common alternatives, and details a rescue experiment to validate its on-target effects. All experimental data is presented for easy comparison, and detailed protocols are provided for key methodologies.
Comparative Performance of EGFR Inhibitors
This compound is a member of the tyrphostin family of protein kinase inhibitors, demonstrating high selectivity for the Epidermal Growth Factor Receptor (EGFR) kinase. Its efficacy is often compared with other well-established EGFR inhibitors such as Gefitinib and Erlotinib. The following table summarizes key performance indicators for these compounds, compiled from various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus these values should be considered as representative.
| Inhibitor | Target(s) | IC50 (EGFR Kinase) | Cell Line Example (IC50) | Key Characteristics |
| This compound | EGFR, Cdk2 | ~0.7 µM | A431 (epidermoid carcinoma) | Potent and selective EGFR inhibitor; also blocks Cdk2 activation, inducing G1 growth arrest. |
| Gefitinib | EGFR | ~0.03 - 0.8 µM | Various non-small cell lung cancer (NSCLC) cell lines | First-generation reversible EGFR tyrosine kinase inhibitor (TKI). |
| Erlotinib | EGFR | ~0.002 - 0.02 µM | Various NSCLC and pancreatic cancer cell lines | First-generation reversible EGFR TKI. |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and ATP concentration used in kinase assays.
The Rescue Experiment: Validating On-Target Effects of this compound
A critical step in characterizing a selective inhibitor is to perform a rescue experiment. This experiment aims to demonstrate that the observed cellular phenotype upon inhibitor treatment is indeed due to the inhibition of the intended target. In the case of this compound, a rescue experiment can be designed to show that the activation of a downstream effector in the EGFR signaling pathway can overcome the growth-inhibitory effects of the drug.
One of the major downstream pathways activated by EGFR is the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation. By introducing a constitutively active form of a downstream component, such as MEK1, it is hypothesized that the cell can bypass the need for upstream EGFR signaling, thus "rescuing" the cells from the effects of this compound.
Experimental Workflow: Rescue Experiment
The following diagram outlines the workflow for a typical rescue experiment with this compound.
Detailed Experimental Protocols
Cell Culture and Transfection
-
Cell Line: A431 cells, which overexpress EGFR, are a suitable model.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Seed A431 cells in 6-well or 96-well plates to achieve 70-80% confluency on the day of transfection.
-
Prepare transfection complexes using a suitable transfection reagent (e.g., Lipofectamine™) according to the manufacturer's instructions. Use a plasmid encoding a constitutively active mutant of MEK1 (e.g., MEK1-S218D/S222D) and an empty vector as a control.
-
Incubate the cells with the transfection complexes for 4-6 hours, then replace the medium with fresh growth medium.
-
Allow 24-48 hours for protein expression before proceeding with the inhibitor treatment.
-
This compound Treatment
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO alone) at the same final concentration as in the highest this compound treatment group.
-
Remove the medium from the transfected cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
After the inhibitor treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Western blotting is used to detect changes in the phosphorylation status of key proteins in the EGFR signaling pathway.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to use include:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
An antibody to detect the tag on the constitutively active MEK1 (e.g., anti-FLAG or anti-HA) to confirm its expression.
-
A loading control (e.g., β-actin or GAPDH).
-
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway and highlights the point of inhibition by this compound and the rationale for the rescue experiment using constitutively active MEK.
By following this guide, researchers can effectively utilize this compound in their studies and perform the necessary validation experiments to ensure the specificity of their findings. The provided protocols offer a solid foundation for investigating the intricate role of EGFR signaling in various biological processes.
Assessing the Specificity of AG 555 as an EGFR Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of AG 555, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its performance is objectively compared with other well-established EGFR inhibitors, supported by experimental data, to aid in the selection of the most appropriate research tools for targeted studies.
Executive Summary
This compound is a potent inhibitor of EGFR tyrosine kinase with a reported half-maximal inhibitory concentration (IC50) of 0.7 µM. While demonstrating significant potency towards EGFR, it is crucial to recognize its off-target effects for the accurate interpretation of experimental results. This guide presents a comparative analysis of this compound's specificity against other commonly used EGFR inhibitors, namely Gefitinib, Erlotinib, Afatinib, and Osimertinib. The data reveals that while this compound is a valuable tool for studying EGFR signaling, its broader kinase inhibition profile necessitates careful consideration and the use of appropriate controls in experimental design.
Data Presentation: Inhibitor Specificity Profile
The following table summarizes the inhibitory activity (IC50 values) of this compound and other EGFR inhibitors against a panel of selected kinases. This data highlights the relative specificity of each compound.
| Kinase | This compound (µM) | Gefitinib (µM) | Erlotinib (µM) | Afatinib (µM) | Osimertinib (µM) |
| EGFR | 0.7 [1] | 0.02-0.08 | 0.002-0.04 | 0.0005-0.001 | 0.001-0.015 |
| ErbB2 (HER2) | 35[1] | >10 | >2 | 0.014 | >1 |
| Insulin Receptor | >100 | - | - | - | - |
| Cdk2 | Inhibits | - | - | - | - |
| Moloney Murine Leukemia Virus RT | 10.8[1] | - | - | - | - |
| Representative data from publicly available sources. The exact IC50 values can vary depending on the assay conditions. |
Analysis of Specificity
This compound exhibits a 50-fold selectivity for EGFR over ErbB2[1]. However, its inhibition of other kinases like Cdk2 and even the viral reverse transcriptase from Moloney Murine Leukemia Virus at micromolar concentrations indicates a broader specificity profile compared to more recently developed EGFR inhibitors[1].
In contrast, second and third-generation EGFR inhibitors such as Afatinib and Osimertinib demonstrate significantly higher potency and, in the case of Osimertinib, a greater selectivity for mutant forms of EGFR often found in cancer, while sparing the wild-type form. This increased specificity reduces off-target effects and is a key consideration in both therapeutic and research applications.
Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR signaling pathway and points of inhibition by this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine inhibitor specificity.
In Vitro Kinase Inhibition Assay (Determination of IC50)
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
This compound and other inhibitors of interest
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and other test compounds in the kinase reaction buffer. A typical 10-point dilution series with a 3-fold dilution factor is recommended.
-
Reaction Setup: To the wells of a 384-well plate, add the diluted inhibitors.
-
Kinase Addition: Add the purified kinase to each well containing the inhibitor and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well. The ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Detection: Stop the kinase reaction and measure the remaining ATP or the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell-Based EGFR Phosphorylation Assay
This assay measures the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
Materials:
-
A cell line with high EGFR expression (e.g., A431 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
EGF (Epidermal Growth Factor)
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-EGFR (specific for an autophosphorylation site, e.g., Tyr1068) and anti-total-EGFR
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Cell Culture and Treatment: Seed A431 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Detection of Phospho-EGFR:
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-EGFR and anti-total-EGFR antibodies.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total EGFR and a detection antibody for phospho-EGFR.
-
-
Data Analysis: Quantify the levels of phosphorylated EGFR relative to the total EGFR. This will demonstrate the dose-dependent inhibition of EGFR phosphorylation by the test compounds.
Conclusion
References
AG 555: A Comparative Guide to its Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of AG 555, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). While comprehensive kinase profiling data for this compound is limited in the public domain, this document summarizes the available information and compares it against other well-characterized EGFR inhibitors.
Kinase Selectivity Profile
This compound is a tyrphostin derivative that demonstrates potent inhibition of EGFR.[1][2] Available data indicates a degree of selectivity for EGFR over some other kinases. However, it is also known to inhibit other kinases, such as Cyclin-dependent kinase 2 (Cdk2).[3] A direct comparison with broader kinase panel data for other EGFR inhibitors highlights the need for more extensive profiling of this compound to fully understand its off-target effects.
Table 1: Comparative Kinase Inhibition Profile (IC50 values)
| Kinase Target | This compound | Gefitinib | Erlotinib | Lapatinib | Osimertinib |
| EGFR | 0.7 µM [1][2] | 26 - 57 nM[4] | 2 nM[5] | 10.8 nM[6] | 11.44 - 12.92 nM (mutant), 493.8 nM (wild-type)[7] |
| ErbB2 (HER2) | 35 µM[1] | - | - | 9.2 nM[6] | - |
| Insulin Receptor | >140-fold selective vs EGFR | - | - | - | - |
| Cdk2 | Blocks activation[3] | >10 µM | >10 µM | >10 µM | - |
| c-Src | - | - | >2 µM | >10 µM | - |
| c-Raf | - | - | - | >10 µM | - |
| MEK | - | - | - | >10 µM | - |
| ERK | - | - | - | >10 µM | - |
| c-Fms | - | - | - | >10 µM | - |
| CDK1 | - | - | - | >10 µM | - |
| p38 | - | - | - | >10 µM | - |
| Tie-2 | - | - | - | >10 µM | - |
| VEGFR2 | - | - | - | >10 µM | - |
Experimental Protocols
The following is a generalized protocol for a biochemical kinase assay to determine the IC50 values of an inhibitor like this compound against a specific kinase, such as EGFR. This protocol is based on commonly used methods in the field.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the kinase activity (IC50).
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.
-
Reaction Setup:
-
Add the kinase and its specific substrate to the wells of the microplate.
-
Add the different concentrations of the test inhibitor to the respective wells. Include a control well with no inhibitor (vehicle control).
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction: Start the kinase reaction by adding a solution of ATP to each well. The concentration of ATP should ideally be at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Radiometric Assay: If using [γ-³²P]ATP, the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing), and the radioactivity is quantified using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced in the kinase reaction. A reagent is added to deplete the remaining ATP, and then a second reagent converts the ADP back to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to the kinase activity.
-
Fluorescence-based Assay (e.g., LanthaScreen™): This time-resolved fluorescence resonance energy transfer (TR-FRET) assay uses a fluorescently labeled antibody that binds to the phosphorylated substrate, leading to a FRET signal.
-
-
Data Analysis:
-
Plot the kinase activity (e.g., luminescence, fluorescence, or radioactivity counts) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the point of inhibition by this compound and other EGFR TKIs.
Experimental Workflow Diagram
Caption: General workflow for determining the IC50 of a kinase inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Lapatinib | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Osimertinib (AZD9291) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
Cross-Validation of AG 555's Effects with siRNA: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the epidermal growth factor receptor (EGFR) inhibitor, AG 555, with other well-established alternatives. It offers supporting experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in the cross-validation of its effects using small interfering RNA (siRNA).
Introduction to this compound and EGFR Inhibition
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, survival, and signaling.[1] Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a critical target for therapeutic intervention. This compound, a tyrphostin, exerts its inhibitory effects by competing with ATP for the binding site on the EGFR tyrosine kinase domain, thereby blocking its activation and downstream signaling cascades. To rigorously validate the on-target effects of this compound and distinguish them from potential off-target activities, siRNA-mediated gene silencing of EGFR serves as a powerful cross-validation tool. This guide will compare this compound with other known EGFR inhibitors, Erlotinib and Gefitinib, and provide a framework for its experimental validation.
Performance Comparison of EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives, Erlotinib and Gefitinib. These values represent the concentration of the inhibitor required to reduce the activity of EGFR or cell viability by 50% and are indicative of their potency. It is important to note that these values are compiled from various studies and may be subject to variations due to different experimental conditions, such as cell lines and assay methods.
| Inhibitor | Target | IC50 Value | Cell Line/Assay Condition |
| This compound | EGFR Kinase | 6.4 µM | HPV16-immortalized cells |
| Erlotinib | EGFR Kinase | 2 nM | Cell-free assay |
| EGFR Autophosphorylation | 20 nM | Intact tumor cells | |
| Cell Viability (PC9) | ~30 nM | 72-hour viability assay[2] | |
| Gefitinib | EGFR Kinase (Tyr1173, Tyr992) | 26-57 nM | NR6wtEGFR and NR6W cells[3] |
| Cell Viability (PC-9) | 77.26 nM | Gefitinib-sensitive cell line[4] | |
| Cell Viability (HCC827) | 13.06 nM | Gefitinib-sensitive cell line[4] |
Cross-Validation Strategy: this compound and EGFR siRNA
The central principle of cross-validation with siRNA is to compare the phenotypic and molecular effects of the pharmacological inhibitor (this compound) with the effects of genetically silencing the intended target (EGFR). If the outcomes are concordant, it provides strong evidence that the effects of this compound are indeed mediated through the inhibition of EGFR.
Experimental workflow for cross-validating this compound's effects with siRNA.
Experimental Protocols
Cell Culture and Seeding
-
Cell Line: A431 (human epidermoid carcinoma) cells, known for their high expression of EGFR, are a suitable model.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed A431 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight. For viability assays, seed 5 x 10^3 cells per well in a 96-well plate.
siRNA Transfection
-
siRNA: Use a validated siRNA sequence targeting human EGFR and a non-targeting control siRNA.
-
Transfection Reagent: Use a commercially available lipid-based transfection reagent suitable for A431 cells.
-
Protocol (per well of a 6-well plate):
-
Dilute 50 pmol of EGFR siRNA or control siRNA in 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of transfection reagent in 250 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Replace the culture medium in the wells with 1.5 mL of fresh serum-free medium.
-
Add the 500 µL siRNA-lipid complex dropwise to each well.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, add 1 mL of medium containing 20% FBS without removing the transfection mixture.
-
Incubate for a total of 48-72 hours before proceeding to analysis.
-
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., a range of concentrations to determine the IC50).
-
For the this compound treatment group, replace the culture medium with the medium containing the inhibitor at the same time as the siRNA transfection is refreshed with complete medium. The vehicle control group should receive an equivalent amount of DMSO.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol (96-well plate):
-
After the 48-72 hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the levels of specific proteins, such as total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins like Akt and ERK.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EGFR, p-EGFR (Tyr1068), Akt, p-Akt (Ser473), ERK, and p-ERK (Thr202/Tyr204) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Visualization of Signaling Pathways and Validation Logic
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, highlighting the key downstream molecules that are affected by EGFR inhibition.
Simplified EGFR signaling cascade.
Logical Framework for Cross-Validation
Logic of cross-validation.
Expected Outcomes and Data Interpretation
-
Cell Viability: Both this compound treatment and EGFR siRNA transfection are expected to significantly reduce the viability of A431 cells compared to their respective controls. The magnitude of this effect should be comparable between the two interventions.
-
Western Blot:
-
EGFR Knockdown: The EGFR siRNA group should show a significant reduction in total EGFR protein levels, confirming successful gene silencing.
-
Inhibition of Phosphorylation: Both this compound and EGFR siRNA should lead to a marked decrease in the levels of phosphorylated EGFR (p-EGFR), phosphorylated Akt (p-Akt), and phosphorylated ERK (p-ERK), while total Akt and ERK levels should remain relatively unchanged.
-
-
Data Presentation: The quantitative data from the cell viability and western blot experiments should be summarized in tables for easy comparison, as exemplified below.
Table 2: Effect of this compound and EGFR siRNA on A431 Cell Viability
| Treatment | Concentration/Dose | % Cell Viability (Mean ± SD) |
| Vehicle Control (DMSO) | - | 100 ± 5.2 |
| This compound | 10 µM | 45 ± 4.1 |
| Control siRNA | 50 pmol | 98 ± 6.3 |
| EGFR siRNA | 50 pmol | 52 ± 5.8 |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment | p-EGFR/EGFR Ratio | p-Akt/Akt Ratio | p-ERK/ERK Ratio |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 0.25 | 0.35 | 0.40 |
| Control siRNA | 0.98 | 0.95 | 0.97 |
| EGFR siRNA | 0.30 | 0.42 | 0.45 |
Note: The data presented in Tables 2 and 3 are hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.
By following this guide, researchers can effectively design and execute experiments to cross-validate the on-target effects of this compound, contributing to a more robust understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. Frontiers | A narrative review of antibody–drug conjugates in EGFR-mutated non-small cell lung cancer [frontiersin.org]
- 2. Co-delivery of PD-L1- and EGFR-targeting siRNAs by synthetic PEG12-KL4 peptide to the lungs as potential strategy against non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pro-Apoptotic Efficacy of AG 555: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pro-apoptotic effects of the epidermal growth factor receptor (EGFR) inhibitor, AG 555, with alternative compounds. Due to the limited publicly available data on a specific pro-apoptotic agent named "this compound," this guide will focus on the expected pro-apoptotic profile of a tyrphostin-class EGFR inhibitor and compare it with well-characterized alternatives. All experimental data and protocols provided are based on established methodologies for evaluating EGFR inhibitors.
Introduction to this compound and Pro-Apoptotic Therapy
This compound belongs to the tyrphostin family of compounds, known for their ability to inhibit protein tyrosine kinases. Specifically, this compound has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival pathways. Overexpression or constitutive activation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. Inhibition of EGFR signaling can lead to cell cycle arrest and, importantly, induction of apoptosis (programmed cell death), a critical mechanism for eliminating malignant cells.
This guide will delve into the mechanisms by which EGFR inhibitors like this compound are presumed to induce apoptosis and provide a framework for validating these effects experimentally. We will compare its expected performance with other known pro-apoptotic agents targeting the same or similar pathways.
Comparative Analysis of Pro-Apoptotic Activity
The pro-apoptotic efficacy of an EGFR inhibitor is typically evaluated by its ability to induce cell death in cancer cell lines that are dependent on EGFR signaling. This is often quantified by the half-maximal inhibitory concentration (IC50) for cell viability and the percentage of apoptotic cells at a given concentration.
Table 1: Comparison of IC50 Values for Cell Viability in EGFR-Dependent Cancer Cell Lines
| Compound | Target(s) | Cell Line | IC50 (µM) | Citation |
| This compound (Expected) | EGFR | EGFR-mutant NSCLC | Not Available | - |
| Gefitinib | EGFR | H3255 (L858R) | 0.075 | [1] |
| Erlotinib | EGFR | PC-9 (del E746_A750) | ~0.05 | [2] |
| Afatinib | EGFR, HER2 | H1975 (L858R/T790M) | ~0.1 | [1] |
| Osimertinib | EGFR (T790M) | H1975 (L858R/T790M) | ~0.01 | [3] |
Table 2: Comparison of Apoptosis Induction in EGFR-Mutant NSCLC Cells
| Compound (Concentration) | Cell Line | % Apoptotic Cells (Annexin V+) | Citation |
| This compound (Expected) | EGFR-mutant NSCLC | Not Available | - |
| Gefitinib (1 µM) | HCC827 | ~40% | [4] |
| Osimertinib (100 nM) | HCC827 | ~35% | [5] |
| Erlotinib (1 µM) | H3255 | ~50% | [2] |
Signaling Pathways of EGFR-Mediated Apoptosis
EGFR inhibitors induce apoptosis primarily through the intrinsic (mitochondrial) pathway. Inhibition of EGFR leads to the suppression of downstream pro-survival signaling cascades, principally the PI3K/AKT and MEK/ERK pathways. This disruption in signaling alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
Specifically, inhibition of the MEK/ERK pathway leads to the stabilization and upregulation of the pro-apoptotic protein Bim.[2][6] Concurrently, inhibition of the PI3K/AKT pathway can lead to the downregulation of the anti-apoptotic protein Mcl-1.[2][6] The increased ratio of pro- to anti-apoptotic proteins at the mitochondria results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: EGFR signaling pathway leading to apoptosis upon inhibition by this compound.
Experimental Protocols
To validate the pro-apoptotic effect of this compound and compare it with other EGFR inhibitors, a series of in vitro experiments are essential.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the dose-dependent effect of the compound on cell proliferation and viability.
Protocol:
-
Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and control compounds (e.g., Gefitinib, Erlotinib) for 48-72 hours.
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo®, add the reagent directly to the wells, incubate for 10 minutes, and measure luminescence.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells undergoing apoptosis.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound and control compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.[7]
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.[7]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[7]
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Analyze the stained cells by flow cytometry.[7]
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caspase-3/7 Activity Assay
Objective: To measure the activation of executioner caspases, a hallmark of apoptosis.
Protocol:
-
Seed cells in a 96-well, clear-bottom black plate and treat with compounds as described for the viability assay.
-
After the treatment period, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3/7.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of apoptosis induction by examining the expression levels of key regulatory proteins.
Protocol:
-
Treat cells with this compound and control compounds for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptotic proteins, including:
-
Pro- and cleaved-Caspase-3
-
Pro- and cleaved-PARP
-
Bim
-
Mcl-1
-
Phospho-ERK and total-ERK
-
Phospho-AKT and total-AKT
-
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
Validating the pro-apoptotic effect of a novel compound like this compound requires a multi-faceted experimental approach. By employing the assays and protocols outlined in this guide, researchers can rigorously assess its efficacy and mechanism of action. The comparative data presented for established EGFR inhibitors provides a benchmark for evaluating the potential of this compound as a therapeutic agent. While direct experimental data for this compound is not yet widely available, its classification as an EGFR inhibitor suggests a pro-apoptotic mechanism involving the modulation of the PI3K/AKT and MEK/ERK signaling pathways and the subsequent activation of the intrinsic apoptotic cascade. Further investigation is warranted to fully characterize its anti-cancer properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Induction of BIM Is Essential for Apoptosis Triggered by EGFR Kinase Inhibitors in Mutant EGFR-Dependent Lung Adenocarcinomas | PLOS Medicine [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
Safety Operating Guide
Essential Safety and Handling Guide for AG 555 (Tyrphostin)
For laboratory professionals engaged in drug development and scientific research, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of AG 555, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to ensure personal safety and prevent contamination. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection. |
| Hand Protection | Protective Gloves | Chemically resistant, disposable gloves should be worn at all times. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing is necessary to protect against skin contact. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. A respirator may be required if dust or aerosols are generated. |
Operational and Disposal Plans
Handling and Storage:
This compound should be handled with care to avoid inhalation, and contact with skin and eyes.[1] It is important to prevent the formation of dust and aerosols, and to work in an area with adequate exhaust ventilation.[1] When not in use, containers should be kept securely sealed to prevent contamination and degradation. For experimental use, stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[2]
First Aid Measures:
In the event of accidental exposure, the following first aid measures should be taken:
-
Eye Contact: Immediately flush the eyes with large amounts of water, ensuring to separate the eyelids. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Contaminated clothing and shoes should be removed, and medical advice should be sought.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, cardiopulmonary resuscitation (CPR) may be administered, avoiding mouth-to-mouth resuscitation.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]
Spill and Disposal Procedures:
In case of a spill, it is important to prevent the substance from entering drains or water courses.[1][3] For containment and cleanup, absorb solutions with a finely-powdered, liquid-binding material such as diatomite.[1][3] Contaminated surfaces and equipment should be decontaminated by scrubbing with alcohol.[1][3]
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable country, federal, state, and local regulations.[3] It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.
Mechanism of Action: EGFR Inhibition
This compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key component in cell signaling pathways that regulate cell proliferation and survival.[2][4] By blocking the EGFR, this compound can inhibit the growth of cancer cells that overexpress this receptor.
Caption: Inhibition of the EGFR signaling pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
